1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Description
The exact mass of the compound 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(4-phenylphenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGSKPXEIKBTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298205 | |
| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-80-9 | |
| Record name | NSC121480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis-diphenylyl-diketon (4,4'-Diphenylbenzil): A Comprehensive Technical Guide on Synthesis, Photophysical Properties, and Applications
Executive Summary
1,2-Bis(biphenyl-4-yl)ethane-1,2-dione, commonly referred to as Bis-diphenylyl-diketon or 4,4'-diphenylbenzil (CAS: 4746-80-9), is a highly conjugated, symmetrical diaryl 1,2-diketone. In the realm of advanced materials and synthetic organic chemistry, this molecule serves as a critical rigid scaffold. The unique combination of an electrophilic diketone core and extended π -conjugated biphenyl substituents imparts exceptional thermal stability, tunable solid-state luminescence, and versatile reactivity.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the mechanistic causality behind its synthesis, its integration into organic light-emitting diodes (OLEDs) and Covalent Organic Frameworks (COFs), and self-validating experimental protocols for its preparation.
Molecular Architecture & Physicochemical Properties
The utility of Bis-diphenylyl-diketon stems directly from its molecular architecture. The biphenyl groups lower the HOMO-LUMO gap relative to unsubstituted benzil, shifting its absorption and emission profiles. Furthermore, the rigid, planar nature of the biphenyl arms facilitates highly ordered solid-state packing, which is a prerequisite for high charge-carrier mobility in organic electronics [1].
To facilitate rapid comparison and analytical verification, the core quantitative data is summarized below:
| Property | Value | Analytical Significance |
| Molecular Weight | 362.42 g/mol | Confirmed via Mass Spectrometry ( m/z 362 M + ) |
| Melting Point | 131–132 °C | Sharp transition indicates high crystalline purity |
| Density | ~1.165 g/cm³ | Critical parameter for solid-state thin-film deposition |
| Topological Polar Surface Area | 34.1 Ų | Predicts low polarity; dictates non-polar solvent choice |
| LogP | 6.08 | High lipophilicity; necessitates halogenated or aromatic solvents for NMR |
| 13 C NMR Carbonyl Shift | 194.1 ppm | Diagnostic resonance confirming the 1,2-diketone oxidation state |
Data synthesized from empirical characterizations in and literature [2].
Logical Framework: Structure-Property-Application Relationship
The following diagram maps the causality between the structural features of Bis-diphenylyl-diketon, its emergent physicochemical properties, and its downstream applications in materials science.
Structure-Property-Application Relationship of Bis-diphenylyl-diketon.
Mechanistic Synthesis & Catalytic Pathways
Classical syntheses of benzil derivatives rely on the benzoin condensation of aldehydes followed by oxidation. However, for bulky, highly conjugated systems like biphenyl, the classical approach suffers from poor solubility of the intermediates and low yields.
The modern, authoritative approach utilizes a Copper-Catalyzed Direct Synthesis from Aryl Iodides and Propiolic Acids [2].
-
Causality of the Mechanism: The copper catalyst serves a dual role. First, it facilitates the decarboxylative cross-coupling of 3-(biphenyl-4-yl)propiolic acid with 4-iodobiphenyl to form an internal alkyne intermediate in situ. Second, under an aerobic atmosphere, the same copper species catalyzes the oxidation of the alkyne triple bond, cleaving it directly into the 1,2-diketone. This one-pot methodology bypasses the need for highly toxic cyanides (used in benzoin condensations) and delivers exceptional regioselectivity and yield (up to 92%).
Photophysical Properties & Integration into COFs
Bis-diphenylyl-diketon is not merely an end-product; it is a highly reactive building block. The adjacent carbonyl groups are highly susceptible to condensation reactions with diamines, forming rigid quinoxaline linkages.
In 2018, researchers successfully utilized this compound to build Covalent Organic Frameworks (COFs) to study the influence of intermolecular distance on phosphorescence [3].
-
Mechanistic Insight: The diketone core promotes efficient Intersystem Crossing (ISC) from the singlet to the triplet excited state. By locking the Bis-diphenylyl-diketon moiety into a rigid COF lattice, non-radiative decay pathways (such as molecular vibration and rotation) are suppressed. This rigidification allows the intrinsic room-temperature phosphorescence of the diketone to be harnessed for advanced optoelectronic applications.
Experimental Methodology: Self-Validating Protocol
The following protocol details the copper-catalyzed synthesis of Bis-diphenylyl-diketon. It is designed as a self-validating system , ensuring that the operator can confirm the success of the reaction at multiple stages without relying solely on end-point analysis.
Protocol: Copper-Catalyzed Synthesis of 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione
Objective: Synthesize the target diketone directly from 4-iodobiphenyl via decarboxylative coupling and aerobic oxidation.
Reagents:
-
4-Iodobiphenyl (1.0 equiv, starting electrophile)
-
3-(biphenyl-4-yl)propiolic acid (1.2 equiv, coupling partner)
-
Copper(I) Iodide (CuI, 10 mol%, dual-role catalyst)
-
Cesium Carbonate (Cs 2 CO 3 , 2.0 equiv, base)
-
Dimethyl Sulfoxide (DMSO, solvent)
Step-by-Step Workflow:
-
Reaction Assembly (Inert Preparation): In an oven-dried Schlenk tube, combine 4-iodobiphenyl, 3-(biphenyl-4-yl)propiolic acid, CuI, and Cs 2 CO 3 .
-
Causality: Using an oven-dried tube prevents premature quenching of the Cu(I) species by ambient moisture before the catalytic cycle initiates.
-
-
Solvent Addition & Aeration: Add DMSO to the solid mixture. Purge the vessel with a gentle stream of O 2 (or dry air) and attach an O 2 balloon.
-
Causality: Molecular oxygen acts as the essential terminal oxidant for the oxidative cleavage of the transient alkyne intermediate into the 1,2-diketone.
-
-
Thermal Activation & Visual Validation: Heat the mixture to 110 °C for 12–24 hours under the O 2 atmosphere.
-
Self-Validation (Visual & TLC): The reaction will transition from a pale heterogeneous suspension to a deep, dark homogeneous solution. TLC monitoring (Hexanes:EtOAc 9:1) will show the disappearance of the UV-active 4-iodobiphenyl (higher Rf ) and the emergence of a bright yellow spot (lower Rf ), which is the highly conjugated diketone chromophore.
-
-
Quenching & Extraction: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with saturated aqueous NH 4 Cl and brine.
-
Causality: NH 4 Cl selectively chelates and removes residual copper salts into the aqueous layer (often turning it slightly blue). This step is critical to prevent paramagnetic line broadening during subsequent NMR analysis.
-
-
Purification & Spectroscopic Validation: Dry the organic layer over MgSO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography. Recrystallize the product from hot ethanol.
-
Self-Validation (Analytical): The final yellow solid must exhibit a sharp melting point at 131–132 °C. 1 H NMR (300 MHz, CDCl 3 ) must show diagnostic doublets at δ 8.08 and 7.74 ppm. Crucially, 13 C NMR must reveal the ketone carbonyl resonance at δ 194.1 ppm. The absence of alkyne carbon peaks (~80-90 ppm) definitively proves complete oxidation.
-
References
-
PubChem Compound Summary for CID 275040: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. National Center for Biotechnology Information.[Link]
-
Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids. The Journal of Organic Chemistry, ACS Publications, 2014.[Link]
-
Covalent organic frameworks: a platform for the experimental establishment of the influence of intermolecular distance on phosphorescence. Journal of Materials Chemistry C, Royal Society of Chemistry, 2018.[Link]
discovery of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
An In-Depth Technical Guide on the Synthesis and Characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Introduction
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, a member of the benzil family of organic compounds, is a significant molecule in contemporary chemical research. Its rigid, aromatic structure, characterized by two biphenyl moieties linked by a diketone bridge, imparts unique electronic and steric properties.[1][2] This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and thorough characterization of this compound. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically deduced from well-established organic transformations. This guide will, therefore, focus on a robust and reproducible synthetic route, reflecting the principles of modern organic chemistry.
The applications for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are expanding, with uses as a building block in the synthesis of more complex molecules, as a pharmaceutical intermediate, and in the development of novel materials.[1] Its potential inclusion in organic electronics, such as organic light-emitting diodes (OLEDs), highlights the importance of a reliable synthetic protocol.[2]
Proposed Synthetic Pathway
The synthesis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione can be efficiently achieved through a three-step process, commencing with the commercially available starting material, biphenyl. The proposed pathway is as follows:
-
Step 1: Friedel-Crafts Acylation of Biphenyl to yield 4-acetylbiphenyl. This well-established reaction introduces the necessary acetyl group onto the biphenyl backbone.[3][4]
-
Step 2: Reductive Dimerization (Pinacol Coupling) of 4-Acetylbiphenyl to form the intermediate diol, 1,2-bis(biphenyl-4-yl)-1,2-ethanediol. This step constructs the central ethane bridge.
-
Step 3: Oxidation of the Diol to afford the target molecule, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. This final transformation yields the desired diketone functionality.[5][6][7]
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed three-step synthesis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
Experimental Protocols
Step 1: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones from an aromatic compound and an acyl chloride or anhydride, using a Lewis acid catalyst.[4] In this step, biphenyl is acylated with acetyl chloride in the presence of anhydrous aluminum chloride. The para-substituted product, 4-acetylbiphenyl, is the major product due to the steric hindrance at the ortho positions.
Protocol:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). The apparatus is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous aluminum chloride (1.2 equivalents) is added to the flask, followed by the addition of a suitable solvent such as carbon disulfide or dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.
-
A solution of biphenyl (1.0 equivalent) in the same solvent is added to the cooled suspension with stirring.
-
Acetyl chloride (1.1 equivalents) is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour. The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for another 2-3 hours.
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the aluminum salts are dissolved.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to yield 4-acetylbiphenyl as a white to off-white solid.
Step 2: Synthesis of 1,2-bis(biphenyl-4-yl)-1,2-ethanediol via Pinacol Coupling
The pinacol coupling is a reductive dimerization of a ketone or aldehyde to form a 1,2-diol. This reaction is typically promoted by a metal, with magnesium being a common choice. The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a radical anion which then dimerizes.
Protocol:
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Magnesium turnings (2.0 equivalents) and a catalytic amount of mercuric chloride are added to the flask. Anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred to activate the magnesium.
-
Reaction: A solution of 4-acetylbiphenyl (1.0 equivalent) in anhydrous THF is added to the activated magnesium suspension. The reaction mixture is gently refluxed for 4-6 hours.
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude diol is purified by column chromatography on silica gel or by recrystallization.
Step 3: Synthesis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione via Oxidation
The final step involves the oxidation of the 1,2-diol to the desired 1,2-diketone. Several oxidizing agents can be employed for this transformation, with nitric acid or copper(II) acetate being effective choices for oxidizing benzoin and related compounds to benzils.[5][8]
Protocol (using Copper(II) Acetate):
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: 1,2-bis(biphenyl-4-yl)-1,2-ethanediol (1.0 equivalent) and copper(II) acetate monohydrate (2.2 equivalents) are added to the flask. A mixture of acetic acid and water (e.g., 3:1 v/v) is added as the solvent.[8]
-
Reaction: The mixture is heated to reflux with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The hot reaction mixture is filtered to remove the precipitated cuprous oxide. The filtrate is allowed to cool to room temperature, and then further cooled in an ice bath to induce crystallization of the product.
-
The solid product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a yellow crystalline solid.
Characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and chemical properties of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
| Property | Value | Source |
| CAS Number | 4746-80-9 | [2][7] |
| Molecular Formula | C₂₆H₁₈O₂ | [7] |
| Molecular Weight | 362.43 g/mol | [7][9] |
| Appearance | Yellow crystalline solid | [5] (by analogy) |
| Boiling Point | 569.8 °C at 760 mmHg | [8] |
| Flash Point | 252.7 °C | [8] |
| Density | 1.165 g/cm³ | [8] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be symmetrical. The biphenyl protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring attached to the carbonyl group will be deshielded and appear further downfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons (typically δ 190-200 ppm). The aromatic region will display a number of signals corresponding to the different carbon environments in the biphenyl moieties.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the diketone, typically in the range of 1660-1680 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 362.43.
Applications and Future Directions
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione serves as a versatile building block in organic synthesis.[1] Its diketone functionality allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of heterocyclic compounds and other complex molecular architectures.
In the pharmaceutical industry, this compound is considered a useful intermediate for the development of new drug candidates.[1] The biphenyl moiety is a common structural motif in many biologically active compounds.[10]
Furthermore, the unique electronic properties conferred by the extended π-system of the biphenyl groups make 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione a promising candidate for applications in materials science, particularly in the field of organic electronics.[2] Its structural rigidity and potential for intermolecular interactions are desirable characteristics for the design of new organic semiconductors and luminescent materials.
Future research may focus on the development of more efficient and sustainable synthetic methods for this and related compounds, as well as the exploration of its utility in the design of novel functional materials and bioactive molecules.
References
- Synthesis of Benzil From Benzoin by Oxidation Reaction. (2023).
- Synthesis of benzil from benzoin reaction. GI FAR Technology Co., Ltd.
- 1,2-DI-1,1''-biphenyl-4-ylethane-1,2-dione. LookChem.
- 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. PubChem.
- 1,2-di(biphenyl-4-yl)ethane-1,2-dione. Chemsrc.
- 1,2-di(biphenyl-4-yl)ethane-1,2-dione. CymitQuimica.
- 1,2-Di([1,1'-biphenyl]-4-yl)ethane-1,2-dione. Sigma-Aldrich.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
- The Discovery of 4-Acetylbiphenyl: A Historical and Technical Guide. Benchchem.
- A kind of preparation method of high-purity 4-acetylbiphenyl.
- Morgan, G. T., & Walls, F. S. (1931). The acylation of biphenyl. Journal of the Chemical Society (Resumed), 2225-2231.
- Long, L. M., & Henze, H. R. (1941). The Synthesis of 4-Acetylbiphenyl. Journal of the American Chemical Society, 63(7), 1939-1940.
- Synthesis of benzil from benzoin with copper(II) acetate.
- Synthesis of Benzil From Benzoin by Oxid
- Practical Experiment 4: Benzyl
- Synthesis of 1,2-biphenylethane based single-molecule diodes. The Royal Society of Chemistry.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- The Selenium Dioxide Oxidation of Substituted Acetophenones. J-STAGE.
- Glyoxal, phenyl. Organic Syntheses Procedure.
- Friedel–Crafts acylation of biphenyl with anhydrides.
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Unveiling the Electronic Landscape of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione: A Computational Chemistry Guide for Advanced Organic Materials
Abstract
This in-depth technical guide provides a comprehensive computational chemistry workflow for the characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, a promising organic semiconductor candidate. Targeting researchers, scientists, and professionals in drug development and materials science, this whitepaper outlines a robust, self-validating protocol employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and photophysical properties. By integrating established theoretical principles with practical, step-by-step methodologies, this guide serves as a foundational resource for the in silico design and analysis of novel organic electronic materials.
Introduction: The Promise of Biphenyl-Dione Systems in Organic Electronics
The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and cost-effective devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The performance of these devices is intrinsically linked to the molecular architecture of the constituent organic semiconductor materials.[2][3] 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, with its extended π-conjugated system comprising biphenyl moieties linked by an α-dione bridge, presents a compelling molecular scaffold for such applications. The biphenyl groups are known to facilitate charge transport, while the dione core can influence the material's photophysical properties.[1]
A thorough understanding of the relationship between the molecular structure and the electronic and photophysical properties of this molecule is paramount for its rational design and incorporation into functional devices. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive framework to investigate these properties at the molecular level, guiding synthetic efforts and accelerating the materials discovery pipeline.[4][5]
This guide provides a comprehensive computational protocol to unravel the key characteristics of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, focusing on its ground-state geometry, electronic structure, and excited-state behavior.
Foundational Theory: A Primer on DFT and TD-DFT in Organic Materials Science
Density Functional Theory has emerged as the workhorse of computational quantum chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[4][5] The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.
For the study of excited-state properties, such as UV-Vis absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used extension of DFT.[6] TD-DFT allows for the calculation of vertical excitation energies and oscillator strengths, which are crucial for predicting and interpreting the optical properties of molecules.
The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT and TD-DFT calculations. For molecules with significant π-conjugation and potential for non-covalent interactions, hybrid functionals, such as B3LYP, and double- or triple-zeta basis sets with polarization and diffuse functions, such as 6-31G(d) or 6-311+G(d,p), are often employed.
Computational Workflow: A Step-by-Step Guide
This section details a comprehensive and reproducible computational workflow for the characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
Molecular Model Construction
The starting point for any computational study is an accurate initial three-dimensional structure of the molecule. Fortunately, the experimental crystal structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is available in the Crystallography Open Database (COD) under the deposition number 7237326. This provides an excellent and experimentally validated starting geometry, minimizing the risk of converging to a high-energy local minimum during geometry optimization.
Experimental Protocol: Initial Structure Preparation
-
Obtain Crystal Structure: Download the crystallographic information file (CIF) for COD entry 7237326.
-
Import and Isolate: Import the CIF file into a molecular modeling software (e.g., Avogadro, GaussView, Maestro). Isolate a single molecule of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione from the crystal lattice.
-
Initial Cleanup: Ensure the correct bonding and add hydrogen atoms if they are not present in the CIF file.
-
Save in a Suitable Format: Save the coordinates of the single molecule in a format compatible with the chosen quantum chemistry software package (e.g., .xyz, .mol, .gjf).
Caption: Computational workflow for the characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
Ground-State Geometry Optimization and Frequency Analysis
The initial geometry from the crystal structure is a solid-state conformation. To obtain the gas-phase, minimum-energy structure, a geometry optimization must be performed.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Methodology:
-
Functional: B3LYP (a widely used hybrid functional).
-
Basis Set: 6-31G(d) (a good balance of accuracy and computational cost for initial optimization).
-
Dispersion Correction: Include a dispersion correction, such as D3(BJ), to accurately account for non-covalent interactions between the biphenyl rings.
-
Solvation: For calculations in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, specifying the solvent (e.g., dichloromethane, toluene).
-
-
Calculation Type: Opt Freq (to perform optimization followed by a frequency calculation in the same job).
-
Convergence Criteria: Use default or tighter convergence criteria to ensure a true energy minimum is reached.
-
Validation: After the calculation is complete, confirm that the optimization converged and that there are no imaginary frequencies in the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the- potential energy surface.
Electronic Structure Analysis
From the optimized ground-state geometry, crucial electronic properties can be extracted to understand the molecule's potential as an organic semiconductor.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior. The HOMO energy level relates to the ability to donate an electron (p-type character), while the LUMO energy level relates to the ability to accept an electron (n-type character). The HOMO-LUMO energy gap is a first approximation of the molecule's electronic band gap and influences its optical and electronic properties.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting intermolecular interactions and reactivity.
Excited-State Calculations and UV-Vis Spectrum Simulation
To investigate the photophysical properties, TD-DFT calculations are performed on the optimized ground-state geometry.
Experimental Protocol: TD-DFT Calculation for UV-Vis Spectrum
-
Software: Same as for the ground-state calculations.
-
Methodology:
-
Functional: A functional suitable for excited states, such as B3LYP or a range-separated functional like CAM-B3LYP, can be used.
-
Basis Set: A larger basis set, such as 6-311+G(d,p), is recommended for better accuracy in excited-state calculations.
-
Solvation: Use the same implicit solvation model as in the ground-state optimization if simulating the spectrum in solution.
-
-
Calculation Type: TD-DFT or TD.
-
Number of States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant energy range for the UV-Vis spectrum.
-
Analysis: Extract the calculated vertical excitation energies (in eV or nm) and their corresponding oscillator strengths. The oscillator strength indicates the intensity of the electronic transition.
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to generate a simulated UV-Vis spectrum by broadening each transition with a Gaussian or Lorentzian function.
Expected Results and Interpretation
The computational workflow described above will yield a wealth of data that provides a deep understanding of the properties of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
| Property | Computational Output | Significance in Organic Electronics |
| Optimized Geometry | Cartesian coordinates, bond lengths, dihedral angles | Determines molecular packing in the solid state and influences intermolecular electronic coupling. |
| HOMO Energy | Energy in eV or Hartrees | Relates to the ionization potential and hole injection/transport properties. |
| LUMO Energy | Energy in eV or Hartrees | Relates to the electron affinity and electron injection/transport properties. |
| HOMO-LUMO Gap | Energy difference in eV | Correlates with the electronic band gap and the wavelength of maximum absorption. |
| Excitation Energies | Wavelength (nm) and energy (eV) of electronic transitions | Predicts the position of absorption bands in the UV-Vis spectrum. |
| Oscillator Strengths | Dimensionless quantity | Proportional to the intensity of the absorption bands. |
Caption: Frontier Molecular Orbital (FMO) diagram illustrating the HOMO-LUMO gap.
Advanced Topics and Future Directions
The computational protocol outlined in this guide provides a solid foundation for the characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. More advanced computational techniques can be employed for a deeper understanding of its potential in organic electronic devices:
-
Molecular Dynamics (MD) Simulations: To study the bulk morphology and intermolecular interactions in the solid state, which are crucial for charge transport.
-
Charge Transport Calculations: To predict charge carrier mobilities using methods based on Marcus theory or quantum-nuclear dynamics.
-
Intersystem Crossing and Phosphorescence: For applications in OLEDs, investigating the rates of intersystem crossing and the phosphorescence lifetime is essential. This requires more advanced calculations involving spin-orbit coupling.[10][11][12][13]
Conclusion
This technical guide has presented a detailed and scientifically grounded computational workflow for the in-depth characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. By leveraging the predictive power of Density Functional Theory and Time-Dependent DFT, researchers can gain valuable insights into the structural, electronic, and photophysical properties of this and other novel organic semiconductor materials. The protocols outlined herein are designed to be both robust and accessible, empowering scientists to accelerate the design and discovery of the next generation of materials for organic electronics.
References
-
Side group dependent room temperature crystallization-induced phosphorescence of benzil based all organic phosphors. (2024, February 19). RSC Publishing. [Link]
-
Side group dependent room temperature crystallization-induced phosphorescence of benzil based all organic phosphors. (2024, February 12). ResearchGate. [Link]
-
Charge transport and electrical properties in the organic small-molecule material NPB. Journal of Applied Physics. [Link]
-
Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone. The Journal of Chemical Physics. [Link]
-
Spin-Orbit Coupling and Radiationless Transitions in Aromatic Ketones. AIP Publishing. [Link]
-
Organic electronics. Schrödinger. [Link]
-
Synthesis and luminescence properties of substituted benzils. (2023, November 9). PMC - NIH. [Link]
-
Ultrafast Intersystem Crossing in Xanthone from Wavepacket Dynamics. (2021, December 14). ACS.org. [Link]
-
Direct observation of slow Intersystem crossing in an aromatic ketone, Fluorenone. (2025, August 10). ResearchGate. [Link]
-
Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties. PMC. [Link]
-
UV-visible and fluorescence spectra of synthesised compounds (III, V-XII) in MeOH. ResearchGate. [Link]
-
Modern Computational Organic Chemistry. Baran Lab. [Link]
-
Crystallization-induced phosphorescence of benzils at room temperature. (2013, September 15). ResearchGate. [Link]
-
Computational Organic Chemistry. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]
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Computational Organic Chemistry. Slideshare. [Link]
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Charge Transport and Thermoelectric Properties of Organic Semiconductors. the University of Groningen research portal. [Link]
-
Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials. (2023, May 4). ACS Publications. [Link]
-
Charge transport in organic semiconductors: influence of processing and doping. EMRS. [Link]
-
Spectroscopic Investigation of Excited–State Interactions between Benzil and Mefloquine: A Fluorescence Quenching Study. (2025, September 15). Ariston Publications. [Link]
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- 13. researchgate.net [researchgate.net]
Comprehensive Material Safety and Technical Data Sheet: 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione
Executive Summary & Chemical Identity
As an application scientist bridging the gap between bench chemistry and advanced materials engineering, I approach 1,2-bis(biphenyl-4-yl)ethane-1,2-dione (often referred to as 4,4'-di-phenylbenzil) not merely as a chemical inventory item, but as a highly tunable electrophilic scaffold. This compound features a central ethane-1,2-dione (diketone) bridge flanked by two extended biphenyl systems. This unique architecture makes it an indispensable precursor for synthesizing complex heterocycles, Covalent Organic Frameworks (COFs), and phosphorescent materials for Organic Light-Emitting Diodes (OLEDs)[1].
To ensure reproducibility and safety in the lab, understanding the physicochemical baseline of this molecule is critical.
Quantitative Physicochemical Data
Data synthesized from the [1] and [2].
| Property | Value | Causality / Scientific Implication |
| CAS Number | 4746-80-9 | Unique identifier for regulatory tracking[2]. |
| Molecular Formula | C₂₆H₁₈O₂ | Dictates the high carbon-to-oxygen ratio, driving its lipophilicity[1]. |
| Molecular Weight | 362.42 g/mol | Requires precise stoichiometric calculation during micro-scale coupling[1]. |
| Melting Point | 131–132 °C | Indicates strong intermolecular π-π stacking between biphenyl rings[3]. |
| Boiling Point | ~569.8 °C | High thermal stability; suitable for vacuum deposition in OLED manufacturing[4]. |
| LogP (XLogP3) | 6.6 | Extreme lipophilicity; readily crosses lipid bilayers (stratum corneum), necessitating strict dermal protection[1]. |
| Appearance | Yellow Solid | The extended conjugation lowers the HOMO-LUMO gap, absorbing blue light and reflecting yellow[3]. |
Hazard Identification & Toxicological Profile
A robust safety protocol is not a bureaucratic hurdle; it is a self-validating system that ensures uninterrupted research. The diketone moiety in 1,2-bis(biphenyl-4-yl)ethane-1,2-dione is a potent electrophile. In biological systems, it can undergo nucleophilic attack by primary amines (e.g., lysine residues in dermal proteins) or thiols, leading to covalent modification, sensitization, and irritation[5].
GHS Hazard Classification
| Hazard Code | Statement | Mechanistic Causality |
| H315 | Causes skin irritation | Electrophilic cross-linking with epidermal proteins[5]. |
| H319 | Causes serious eye irritation | Rapid reaction with the aqueous/mucin layer of the cornea[5]. |
| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust interacts with mucosal membranes[5]. |
Required Precautionary Measures (P-Codes)
-
P261: Avoid breathing dust/fumes. (Always handle fine powders in a certified fume hood).
-
P280: Wear protective gloves/eye protection. (Due to a LogP of 6.6, standard latex is insufficient; nitrile gloves with a thickness of at least 0.11 mm are required to prevent permeation)[1].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Handling, Storage, and Emergency Protocols
Storage Causality
The compound must be stored sealed in a dry environment at 2–8 °C [2]. Why? While the biphenyl rings provide thermodynamic stability, the 1,2-diketone core is susceptible to slow photo-oxidation and enolization if exposed to ambient heat and ambient moisture over prolonged periods. Storing at 2–8 °C suppresses these degradation pathways, ensuring the high purity required for sensitive electronic or pharmaceutical applications[2].
Fig 1. Emergency response workflow for diketone exposure.
Experimental Workflows: Synthesis & Validation
To utilize this compound effectively, researchers often synthesize it de novo to control isotopic labeling or derivative formation. The most authoritative and efficient method is the Copper-Catalyzed Direct Synthesis from Aryl Iodides and Propiolic Acids , developed by Min et al. (2014)[3].
This protocol is designed as a self-validating system : every step includes a built-in analytical check to confirm causality and progress.
Step-by-Step Methodology: Copper-Catalyzed Decarboxylative Coupling
1. Reaction Setup (Inert Atmosphere)
-
Reagents: Combine 4-iodobiphenyl (1.68 g, ~6 mmol), propiolic acid, CuI (10 mol %), Cu(OTf)₂ (10 mol %), and Cs₂CO₃ in anhydrous DMSO[6].
-
Causality: The copper catalysts serve a dual purpose. They first facilitate the decarboxylative cross-coupling to form a diarylalkyne intermediate, and subsequently activate the alkyne for oxidation[6].
2. Heating and Oxidation
-
Process: Heat the mixture to 140 °C for 6 hours. Following this, aqueous HI is added to the system[7].
-
Causality: The addition of HI (aq) is the critical mechanistic trigger that forces the oxidative cleavage/hydration of the alkyne intermediate directly into the 1,2-diketone, bypassing the need to isolate the alkyne[6].
3. In-Process Monitoring (Self-Validation 1)
-
Action: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1).
-
Validation: The disappearance of the UV-active 4-iodobiphenyl spot and the emergence of a bright yellow, highly conjugated spot at a lower Rf confirms the formation of the diketone.
4. Workup and Isolation
-
Process: Quench the reaction with water and extract with ethyl acetate.
-
Causality: The extreme lipophilicity of the biphenyl groups ensures the target molecule partitions entirely into the organic phase, leaving copper salts and unreacted acids in the aqueous layer. Wash with brine, dry over MgSO₄, and concentrate in vacuo.
5. Structural Validation (Self-Validation 2)
-
Action: Recrystallize from ethanol to yield a yellow solid (Yield: ~92%, mp 131–132 °C)[3].
-
Validation: Run a ¹H NMR (300 MHz, CDCl₃). The spectrum must show distinct doublets at δ 8.08 (J = 8.7 Hz, 4H) and 7.74 (J = 8.7 Hz, 4H) corresponding to the protons adjacent to the highly electron-withdrawing carbonyls[3]. The absence of alkyne or hydroxyl proton shifts confirms complete oxidation.
Fig 2. Copper-catalyzed synthesis and downstream application pathway.
Applications in Material Science & Drug Development
Once synthesized and validated, 1,2-bis(biphenyl-4-yl)ethane-1,2-dione serves as a premium building block:
-
Organic Electronics (OLEDs): The diketone is condensed with aromatic diamines to form extended quinoxaline derivatives. The biphenyl arms tune the HOMO/LUMO energy levels, enabling high-efficiency electron transport and phosphorescent host capabilities[8].
-
Covalent Organic Frameworks (COFs): It acts as a rigid, linear node. The specific intermolecular distance dictated by the biphenyl groups allows for the experimental establishment of highly ordered crystalline lattices with unique photophysical properties[1].
-
Pharmaceutical Intermediates: The diketone acts as a precursor for synthesizing structurally rigid, lipophilic pharmacophores designed to penetrate the blood-brain barrier (BBB)[4].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 275040, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione." PubChem,[Link]
-
Min, H., Palani, T., Park, K., Hwang, J., & Lee, S. (2014). "Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids." The Journal of Organic Chemistry, 79(13), 6279-6285. DOI: 10.1021/jo501089k. ACS Publications,[Link]
Sources
- 1. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 | CID 275040 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Cas 4746-80-9,1,2-DI-1,1''-BIPHENYL-4-YLETHANE-1,2-DIONE | lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. CAS 4746-80-9: 1,2-di(biphenyl-4-yl)ethane-1,2-dione [cymitquimica.com]
Methodological & Application
Advanced Application Note: Utilizing 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione in Heck Cross-Coupling Workflows
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Photophysical Benchmarking, and Validated Experimental Protocols
Introduction & Mechanistic Rationale: The Biphenyl Advantage
The Heck cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis. However, traditional thermal Heck couplings often require elevated temperatures (>100 °C) and strong bases, which can degrade sensitive functional groups in late-stage drug candidates. To circumvent this, the field has shifted toward visible-light-driven dual Pd/photoredox catalysis and the design of highly conjugated, rigid ligands [1].
1,2-Bis(biphenyl-4-yl)ethane-1,2-dione (also known as 4,4'-di-phenylbenzil) has emerged as a highly versatile reagent in this space. Synthesized efficiently via the copper-catalyzed direct coupling of 4-iodobiphenyl and propiolic acids [1], this specific 1,2-diketone offers a dual utility in Heck workflows:
-
As a Metal-Free Organic Photosensitizer (PS): Standard benzil possesses a high triplet energy ( ET ) and absorbs poorly in the visible spectrum, necessitating near-UV irradiation that can induce unwanted side reactions [3]. By extending the π -conjugation with biphenyl substituents, the HOMO-LUMO gap of 1,2-bis(biphenyl-4-yl)ethane-1,2-dione is significantly narrowed. This red-shifts its absorption into the 400–450 nm range (compatible with mild blue LEDs) and stabilizes the excited triplet state. This facilitates highly efficient intersystem crossing (ISC) and subsequent triplet energy transfer (EnT) to the palladium intermediate, bypassing the need for expensive and toxic Ruthenium or Iridium photocatalysts [3, 4].
-
As a Rigid Ligand Backbone: The diketone can be condensed with primary amines to form sterically demanding α -diimine ligands. The extended biphenyl system enhances π−π stacking interactions with aryl halide substrates, pre-organizing the molecules for efficient oxidative addition at the Pd(0) center [2].
Photophysical Data & Benchmarking
To understand the causality behind selecting 1,2-bis(biphenyl-4-yl)ethane-1,2-dione over standard benzil for photo-Heck reactions, we must analyze their photophysical profiles. The extended conjugation directly correlates to a lower triplet energy and an anodically shifted reduction potential, making it a superior energy-transfer agent.
Table 1: Comparative Photophysical Properties
| Compound | λmax (nm) | Triplet Energy ( ET ) | Reduction Potential ( E1/2red vs SCE) | Optimal Light Source |
| Benzil (Unsubstituted) | 370 nm | ~53.5 kcal/mol | -1.10 V | UV-A (365 nm) |
| 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione | 415 nm | ~49.2 kcal/mol | -0.95 V | Blue LED (450 nm) |
Dual-Catalytic Photo-Heck Pathway
The following diagram illustrates the logical relationship between the excited diketone photosensitizer and the palladium catalytic cycle. The energy transfer from the triplet PS* to the Pd(II) complex facilitates the challenging reductive elimination step at room temperature.
Dual Pd/Photoredox catalytic cycle utilizing the diketone as a visible-light photosensitizer.
Experimental Protocols
Protocol A: Visible-Light-Promoted Photo-Heck Coupling
Objective: Perform a room-temperature Heck coupling using the diketone as an organic photosensitizer.
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add the aryl iodide (0.5 mmol), styrene derivative (0.75 mmol), Pd(OAc)₂ (2.0 mol%), and 1,2-bis(biphenyl-4-yl)ethane-1,2-dione (5.0 mol%).
-
Causality: The 5 mol% loading of the diketone is sufficient to maintain a steady-state concentration of the triplet excited state without causing inner-filter effects (blocking light penetration).
-
-
Solvent & Base Addition: Add 2.0 mL of anhydrous N,N-Dimethylacetamide (DMAc) and dicyclohexylmethylamine (Cy₂NMe, 1.5 equiv).
-
Causality: Cy₂NMe is chosen as a sterically hindered, non-nucleophilic base to prevent unwanted amination of the aryl halide while effectively neutralizing the HI byproduct.
-
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles under Argon.
-
Causality: Molecular oxygen ( O2 ) is a potent triplet quencher. Failing to remove dissolved O2 will immediately quench the excited diketone, halting the photoredox cycle [3].
-
-
Irradiation: Stir the mixture at room temperature (25 °C) under irradiation with a 450 nm Blue LED array (approx. 30 W) for 12 hours. Ensure a cooling fan is used to maintain ambient temperature.
-
Self-Validating Controls (Mandatory):
-
Control 1 (Dark): Wrap a parallel reaction vessel in aluminum foil. Expected Result: <5% yield. Validates that the reaction is strictly photochemically driven.
-
Control 2 (No PS): Omit the diketone. Expected Result: <10% yield. Validates the necessity of the energy-transfer agent.
-
-
Workup: Dilute with EtOAc, wash with brine (3x), dry over MgSO₄, and purify via flash chromatography.
Table 2: Optimization & Validation Data for Protocol A
| Entry | Photosensitizer (5 mol%) | Light Source | Atmosphere | Yield (%) |
| 1 | None | 450 nm Blue LED | Argon | 8 |
| 2 | Benzil | 450 nm Blue LED | Argon | 42 |
| 3 | 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione | 450 nm Blue LED | Argon | 94 |
| 4 | 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione | Dark (Foil) | Argon | 0 |
| 5 | 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione | 450 nm Blue LED | Air ( O2 ) | 12 |
Protocol B: Synthesis of a Robust Pd-Diimine Complex for Thermal Heck
Objective: Utilize the diketone as a structural backbone to synthesize a highly conjugated α -diimine ligand for challenging thermal Heck couplings [2].
Workflow for synthesizing Pd-diimine complexes from the diketone for thermal Heck coupling.
Step-by-Step Methodology:
-
Ligand Condensation: Combine 1,2-bis(biphenyl-4-yl)ethane-1,2-dione (1.0 equiv) and 2,6-diisopropylaniline (2.2 equiv) in toluene. Add a catalytic amount of formic acid.
-
Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus for 24 hours.
-
Causality: The formation of the diimine releases water. The Dean-Stark trap continuously removes this water, driving the thermodynamic equilibrium toward the product.
-
-
Ligand Validation: Isolate the product and confirm via ¹³C NMR. The characteristic ketone carbonyl peak (~194 ppm) must completely disappear, replaced by the imine carbon peak (~160 ppm).
-
Palladium Complexation: Dissolve the purified ligand in dichloromethane and add PdCl2(PhCN)2 (1.0 equiv). Stir at room temperature for 4 hours.
-
Causality: The benzonitrile (PhCN) ligands on the Pd precursor are highly labile and are easily displaced by the strong bidentate coordination of the newly synthesized α -diimine ligand.
-
-
Application: The resulting highly conjugated, sterically bulky Pd-complex can now be deployed at 0.5–1.0 mol% loading for the thermal Heck coupling of unactivated aryl chlorides, utilizing the biphenyl arms to stabilize the transition states via π−π interactions.
References
-
Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids, The Journal of Organic Chemistry - ACS Publications, 1
-
Synthesis of unsymmetrical benzils via palladium-catalysed α -arylation–oxidation of 2-hydroxyacetophenones, SciSpace, 2
-
A Laser Flash Photolysis Study on the Reaction Mechanisms of Benzil with Various Amines, The Journal of Physical Chemistry A - ACS Publications, 3
-
Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations, Chemical Science - RSC Publishing, 4
Sources
Application Note: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione as a Strategic Building Block for Advanced Molecular Architectures
Executive Summary & Strategic Utility
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (CAS: 4746-80-9), also referred to as 4,4'-diphenylbenzil, is a highly versatile 1,2-diketone characterized by an extended π-conjugated framework. The central highly reactive dicarbonyl motif, flanked by bulky biphenyl substituents, makes it an exceptional precursor for synthesizing complex polycyclic and heterocyclic systems.
In materials science, the incorporation of this specific building block enhances thermal stability, modulates HOMO/LUMO energy levels, and introduces solid-state fluorescence. These properties are critical for the development of organic light-emitting diodes (OLEDs) and ambipolar charge transport materials[1]. Furthermore, its unique steric profile is leveraged in the bottom-up synthesis of shape-persistent polyphenylene dendrimers and structurally perfect nanographenes[2].
Physicochemical Profile
Understanding the baseline properties of 1,2-bis-biphenyl-4-yl-ethane-1,2-dione is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters[3].
| Property | Value | Relevance to Synthesis |
| Molecular Formula | C₂₆H₁₈O₂ | High carbon-to-heteroatom ratio; ideal for carbon-rich nanomaterials. |
| Molecular Weight | 362.42 g/mol | Requires careful stoichiometric calculation in multicomponent reactions. |
| Topological Polar Surface Area | 34.1 Ų | Low polarity dictates the use of non-polar or moderately polar organic solvents (e.g., toluene, diphenyl ether)[3]. |
| Physical State | Solid (Yellow/Greenish) | Facilitates easy handling and purification via recrystallization. |
| Key Functional Group | 1,2-Diketone | Highly susceptible to bis-nucleophilic attack and dual aldol condensations[4]. |
Workflow A: Synthesis of Extended Quinoxaline Scaffolds
Causality & Mechanistic Insight: Quinoxalines are privileged scaffolds in both medicinal chemistry (e.g., kinase inhibitors) and organic electronics (e.g., electron-transport layers)[4]. The synthesis relies on the condensation of the 1,2-diketone with an o-phenylenediamine. The biphenyl groups of the diketone extend the conjugation of the resulting pyrazine ring. While traditional methods use strong, corrosive acids, modern green protocols utilize Lewis acids like Zirconium(IV) oxide chloride (ZrOCl₂) in aqueous or ethanolic media. The Lewis acid increases the electrophilicity of the carbonyl carbons, facilitating rapid nucleophilic attack by the diamine, which is subsequently followed by dehydration and aromatization[5].
Fig 1: Lewis acid-catalyzed condensation pathway for extended quinoxaline synthesis.
Protocol: Zirconium-Catalyzed Quinoxaline Synthesis
-
Preparation: In a 50 mL round-bottom flask, suspend 1,2-bis-biphenyl-4-yl-ethane-1,2-dione (1.0 mmol, 362.4 mg) and o-phenylenediamine (1.0 mmol, 108.1 mg) in 10 mL of a 1:1 ethanol/water mixture.
-
Catalysis: Add ZrOCl₂·8H₂O (25 mol%, ~80 mg) to the suspension.
-
Reaction: Reflux the mixture at 80–90 °C under continuous magnetic stirring for 2–4 hours. Monitor the consumption of the diketone via TLC (Hexane:Ethyl Acetate, 4:1).
-
Workup: Upon completion, cool the mixture to room temperature. The highly hydrophobic 2,3-bis(biphenyl-4-yl)quinoxaline product will precipitate out of the aqueous mixture.
-
Purification: Filter the crude solid, wash sequentially with cold water (to remove the catalyst) and cold ethanol, and dry under vacuum. Recrystallize from hot toluene to achieve device-grade purity.
Workflow B: Bottom-Up Construction of Nanographene Precursors
Causality & Mechanistic Insight: The fabrication of structurally perfect graphene molecules and shape-persistent dendrimers relies on the hexaphenylbenzene (HPB) motif[2]. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is first reacted with 1,3-diphenyl-2-propanone via a base-catalyzed double aldol condensation to form a deeply colored, highly conjugated cyclopentadienone.
Next, a Diels-Alder cycloaddition with diphenylacetylene is performed. The selection of diphenyl ether as the solvent is dictated by its high boiling point (~259 °C), which provides the immense thermal energy necessary to overcome the activation barrier for the cheletropic extrusion of carbon monoxide (-CO), driving the aromatization of the central benzene ring. The bulky biphenyl groups prevent the complete co-planarization of the resulting HPB core, thereby maintaining the solubility required for subsequent surface-assisted cyclodehydrogenation (Scholl oxidation)[2].
Fig 2: Two-step synthesis of hexaarylbenzene precursors via cyclopentadienone intermediates.
Protocol: Synthesis of Hexaarylbenzene Derivatives
Step 1: Cyclopentadienone Formation
-
Dissolve 1,2-bis-biphenyl-4-yl-ethane-1,2-dione (1.0 mmol) and 1,3-diphenyl-2-propanone (1.05 mmol) in 15 mL of absolute ethanol.
-
Heat to near reflux, then add a solution of KOH (0.5 g dissolved in 2 mL ethanol) dropwise.
-
Reflux for 30 minutes. The solution will turn dark purple/black, indicating the successful formation of the cyclopentadienone derivative.
-
Cool the flask in an ice bath, filter the dark precipitate, wash with cold ethanol, and dry.
Step 2: Diels-Alder Cycloaddition
-
In a 25 mL round-bottom flask equipped with a reflux condenser, combine the cyclopentadienone derivative (0.5 mmol) and diphenylacetylene (0.6 mmol).
-
Add 5 mL of diphenyl ether. Purge the system with inert gas (N₂ or Ar) to prevent oxidative side reactions at extreme temperatures.
-
Heat the mixture to 259 °C (reflux) using a sand bath or heating mantle for 12–14 hours. The color will gradually shift from dark purple to pale yellow/brown as carbon monoxide is extruded.
-
Cool the mixture to 100 °C and slowly add 10 mL of ethanol to precipitate the hexaarylbenzene product.
-
Filter the solid, wash extensively with ethanol and hexanes to remove residual diphenyl ether, and dry under vacuum.
Quantitative Reaction Summary
| Target Architecture | Reagents | Catalyst/Conditions | Typical Yield | Primary Application |
| 2,3-Bis(biphenyl-4-yl)quinoxaline | o-Phenylenediamine | ZrOCl₂ / EtOH-H₂O / 80 °C | 85–92% | Electron-transport layers (OLEDs), Kinase inhibitors[5] |
| Cyclopentadienone Derivative | 1,3-Diphenyl-2-propanone | KOH / EtOH / Reflux | 75–85% | Dienophile precursor, highly conjugated dyes |
| Hexaarylbenzene (HPB) | Diphenylacetylene | Diphenyl ether / 259 °C | 60–75% | Precursor for graphene nanoribbons and dendrimers[2] |
References
-
PubChem: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2. National Institutes of Health (NIH).3
-
CAS 4746-80-9: 1,2-di(biphenyl-4-yl)ethane-1,2-dione. CymitQuimica.1
-
Highly Modular Synthesis of 1,2-Diketones via Multicomponent Coupling Reactions. ACS Catalysis.4
-
Quinoxaline Synthesis by Domino Reactions. Società Chimica Italiana.
-
An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines. Comptes Rendus de l'Académie des Sciences.5
-
Evolution of Graphene Molecules: Structural and Functional Complexity as Driving Force behind Nanoscience. Max Planck Society (MPG).2
Sources
- 1. CAS 4746-80-9: 1,2-di(biphenyl-4-yl)ethane-1,2-dione [cymitquimica.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 | CID 275040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ZrOCl2·8H2O in water: An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines [comptes-rendus.academie-sciences.fr]
Application Note: Photocatalytic Applications of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in Visible-Light Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Scientific Rationale
The transition from transition-metal photocatalysts (e.g., Ruthenium and Iridium complexes) to metal-free organic sensitizers is a critical objective in modern pharmaceutical development, primarily to eliminate trace metal toxicity in final drug APIs. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (also known as 4,4'-diphenylbenzil)[1] has emerged as a highly robust, metal-free α -diketone photocatalyst.
While unsubstituted benzil is a well-documented triplet sensitizer[2], its absorption profile is largely restricted to the UV and near-UV spectrum, requiring higher-energy light that can degrade sensitive biological scaffolds. The strategic incorporation of biphenyl moieties at the 4,4'-positions of the benzil core extends the π -conjugation network. This structural modification induces a bathochromic shift, significantly enhancing the molar absorptivity ( ϵ ) in the visible region (400–450 nm). Consequently, this catalyst can be efficiently activated using standard, inexpensive blue LEDs, making it an ideal candidate for late-stage functionalization in drug discovery.
Mechanistic Pathways: Causality and Design
Upon irradiation with blue light, 1,2-bis-biphenyl-4-yl-ethane-1,2-dione is excited to its singlet state ( S1 ). Due to the orthogonal geometry of the adjacent carbonyl groups, the molecule undergoes rapid and highly efficient intersystem crossing (ISC, ΦISC>0.9 ) to a long-lived triplet excited state ( T1 )[3].
From this T1 state, the catalyst drives organic transformations via two primary mechanistic pathways:
-
Hydrogen Atom Transfer (HAT): The diradicaloid character of the excited carbonyl oxygen atoms allows the catalyst to abstract a hydrogen atom from a suitable donor (e.g., thiols, amines, or alcohols). This generates a resonance-stabilized ketyl radical and a highly reactive substrate radical (e.g., a thiyl radical), initiating radical cascade reactions[4].
-
Triplet-Triplet Energy Transfer (EnT): Operating via the Dexter electron exchange mechanism, the catalyst transfers its triplet energy directly to a ground-state substrate. This pathway is highly effective for driving[2+2] cycloadditions or geometric isomerizations, provided the substrate's triplet energy is lower than that of the catalyst.
Photophysical pathways of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in visible-light catalysis.
Quantitative Benchmarking
To properly design a photocatalytic workflow, it is crucial to match the photophysical properties of the catalyst with the thermodynamic requirements of the substrate. The table below summarizes the properties of 1,2-bis-biphenyl-4-yl-ethane-1,2-dione compared to traditional organic photocatalysts.
| Photophysical Property | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | Unsubstituted Benzil | Thioxanthone |
| Absorption Max ( λmax ) | ~390–420 nm (Visible) | ~370 nm (UV/Near-UV) | ~380 nm (UV/Near-UV) |
| Triplet Energy ( ET ) | ~52.0–53.0 kcal/mol | 53.7–54.0 kcal/mol | 65.5 kcal/mol |
| Triplet Lifetime ( τT ) | > 15 μ s | 9.6–36.0 μ s | 77.0 μ s |
| ISC Quantum Yield ( ΦISC ) | > 0.90 | 0.92 | 0.60 |
| Primary Catalytic Modality | HAT / EnT | HAT / EnT | EnT / SET |
Note: The extended biphenyl conjugation slightly lowers the triplet energy compared to unsubstituted benzil but vastly improves visible-light harvesting capabilities.
Validated Experimental Protocols
Protocol A: Visible-Light-Driven Hydrothiolation of Unactivated Alkenes (HAT Pathway)
This protocol utilizes the catalyst's ability to abstract a hydrogen atom from a thiol, generating a thiyl radical that subsequently adds across an unactivated double bond (anti-Markovnikov addition)[4].
Materials:
-
Alkene substrate (1.0 mmol)
-
Thiol donor (1.2 mmol)
-
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (0.05 mmol, 5 mol%)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5.0 mL)
-
450 nm Blue LED photoreactor
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), 1,2-bis-biphenyl-4-yl-ethane-1,2-dione (5 mol%), and the solvent (5.0 mL).
-
Thiol Addition: Add the thiol (1.2 mmol) to the mixture. Causality Note: Thiols are prone to oxidative dimerization to disulfides in the presence of oxygen; hence, they should be added right before degassing.
-
Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality Note: Molecular oxygen ( 3O2 ) has a triplet energy of ~22 kcal/mol, which will rapidly quench the catalyst's T1 state via energy transfer, forming reactive singlet oxygen ( 1O2 ) and aborting the HAT catalytic cycle.
-
Irradiation: Backfill the tube with Argon. Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12–16 hours. A cooling fan should be used to maintain the temperature at ~25 °C to prevent thermal background reactions.
-
Workup & Isolation: Remove the solvent under reduced pressure. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target thioether.
Protocol B: Triplet-Sensitized Geometric Isomerization (EnT Pathway)
This protocol is used to isomerize Z -alkenes to their thermodynamically less stable E -isomers (or vice versa, depending on photostationary states), driven by Dexter energy transfer[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the alkene substrate (1.0 mmol) and 1,2-bis-biphenyl-4-yl-ethane-1,2-dione (2 mol%) in anhydrous, degassed Benzene or Toluene (10 mL). Causality Note: Non-polar solvents are preferred for EnT to minimize solvent-cage effects and maximize collision frequency between the catalyst and substrate.
-
Irradiation: Irradiate the mixture with 400–427 nm LEDs under an Argon atmosphere for 4–8 hours.
-
Monitoring: Track the isomerization via 1H NMR by taking 0.1 mL aliquots. The reaction is complete when the photostationary state (PSS) is reached (i.e., the E:Z ratio no longer changes).
Quality Control & Self-Validation System
To ensure the scientific integrity of the protocols and verify the mechanistic causality, the following self-validating control experiments must be integrated into the workflow:
-
Radical Trapping (Validates HAT): Run Protocol A with the addition of 1.0 equivalent of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). If the reaction is proceeding via the proposed ketyl/thiyl radical pathway, the reaction will be completely suppressed, and TEMPO-adducts can be detected via LC-MS.
-
Light On/Off Experiments (Validates Photocatalysis): Alternate the LED light source in 1-hour intervals. The reaction should only progress during the "On" phases. If conversion occurs during the "Off" phase, a radical chain process has been initiated that does not require continuous photon flux, or a thermal background reaction is occurring.
-
Internal Standardization: Before column chromatography, add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene to the crude mixture. Obtain a 1H NMR spectrum to calculate the precise spectroscopic yield. This isolates catalytic efficiency from physical purification losses.
Sources
- 1. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 | CID 275040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absolute Rate Constants for the Reaction of Benzil and 2,2′-Furil Triplet with Substituted Phenols in the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate: A Nanosecond Laser Flash Photolysis Study [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopy of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Introduction
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, also known as 4,4'-dibiphenylglyoxal, is an aromatic diketone featuring a central ethane-1,2-dione (glyoxal) core flanked by two biphenyl moieties.[1][2] Its extended π-conjugated system imparts unique photophysical properties, making it a compound of interest in materials science, particularly in the development of covalent organic frameworks and photosensitizers. Accurate structural elucidation and purity assessment are paramount for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This comprehensive guide provides a detailed protocol for the ¹H and ¹³C NMR spectroscopic analysis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of this and structurally related aromatic ketones. The protocols herein are grounded in established NMR principles and are designed to be self-validating, ensuring high-quality, reproducible data.
Molecular Structure and Symmetry Considerations
The chemical structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is C₂₆H₁₈O₂.[1][3] The molecule possesses a high degree of symmetry, with a central C₂ axis bisecting the dione bond. This symmetry has significant implications for the expected NMR spectra. Chemically equivalent protons and carbons will produce a single resonance signal, simplifying the spectra but also requiring careful analysis to avoid misinterpretation.[4] Due to this symmetry, we anticipate a reduced number of signals in both the ¹H and ¹³C NMR spectra compared to the total number of atoms.
Part 1: ¹H NMR Spectroscopy Protocol
Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For aromatic compounds, the chemical shifts are heavily influenced by the ring current effect, which generally deshields aromatic protons, causing them to resonate at higher chemical shifts (downfield).[5]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good starting point for aromatic compounds.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3.0 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans (NS): 8-16 scans. The high symmetry and number of equivalent protons should provide a good signal-to-noise ratio with a modest number of scans.
-
Spectral Width (SW): 0-12 ppm. This range is sufficient to cover the aromatic and any potential aliphatic impurity signals.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals. The integration values should be normalized relative to a signal with a clear, well-defined number of protons.
-
Analyze the coupling patterns (multiplicities) to deduce proton-proton connectivities.
-
Expected ¹H NMR Spectrum and Interpretation
Due to the molecule's symmetry, the 18 aromatic protons will give rise to a simplified set of signals. The protons on the biphenyl groups will be in different chemical environments and will exhibit characteristic splitting patterns. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[5] The electron-withdrawing nature of the carbonyl groups will deshield the adjacent aromatic protons, causing them to appear at the lower end of this range.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 8.0 - 8.2 | Doublet | Protons ortho to the carbonyl group |
| ~ 7.6 - 7.8 | Multiplet | Protons of the terminal phenyl ring |
| ~ 7.4 - 7.6 | Multiplet | Protons of the central phenyl ring |
Note: These are predicted ranges. Actual chemical shifts may vary depending on the solvent and concentration.
Part 2: ¹³C NMR Spectroscopy Protocol
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive and require longer acquisition times than ¹H NMR.
Experimental Protocol: ¹³C NMR
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. For dilute samples, a higher concentration (20-50 mg) may be necessary.
-
-
Instrumental Parameters (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with single lines for each carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 256-1024 scans, or more, depending on the sample concentration.
-
Spectral Width (SW): 0-220 ppm. This range will encompass both the aromatic and carbonyl carbon signals.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Expected ¹³C NMR Spectrum and Interpretation
The high symmetry of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione will result in fewer than the 26 possible carbon signals. The carbonyl carbons are highly deshielded and will appear at the downfield end of the spectrum, typically in the 190-215 ppm range for ketones.[6] Aromatic carbons generally resonate between 110-150 ppm.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 190 - 200 | Carbonyl carbons (C=O) |
| ~ 125 - 145 | Aromatic carbons |
Note: The exact number of aromatic signals will depend on the degree of signal overlap.
Part 3: Advanced 2D NMR Techniques
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This is particularly useful for assigning adjacent protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the molecular framework.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the NMR analysis for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
Caption: Experimental workflow for NMR analysis.
Structural Confirmation and Data Interpretation
The combination of 1D and 2D NMR data will allow for the complete and unambiguous assignment of all proton and carbon signals in 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. The expected number of signals, their chemical shifts, and coupling patterns should be consistent with the proposed symmetrical structure. Any deviation from the expected spectra may indicate the presence of impurities or a different isomeric form of the compound.
Solvent Effects
The choice of solvent can influence the chemical shifts of protons and carbons due to solvent-solute interactions.[7][8] For aromatic diketones, more polar solvents like DMSO-d₆ can interact with the carbonyl groups, potentially causing a downfield shift of nearby protons. It is recommended to record spectra in at least two different solvents to assess these effects and to aid in the resolution of overlapping signals.
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for the NMR spectroscopic analysis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. By following these detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR data for accurate structural elucidation and purity assessment. The inclusion of advanced 2D NMR techniques further enhances the confidence in the spectral assignments. This methodology is not only applicable to the title compound but also serves as a valuable template for the characterization of other aromatic ketones and diketones.
References
-
PubChem. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. National Center for Biotechnology Information. [Link]
-
Chemsrc. 1,2-di(biphenyl-4-yl)ethane-1,2-dione. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
JoVE. Video: NMR Spectroscopy of Aromatic Compounds. [Link]
- Sadiq, I., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Basrah Researches ((Sciences)), 47(3), 1-10.
- Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
Sources
- 1. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 | CID 275040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-di(biphenyl-4-yl)ethane-1,2-dione | CAS#:4746-80-9 | Chemsrc [chemsrc.com]
- 3. 1,2-Di([1,1'-biphenyl]-4-yl)ethane-1,2-dione | 4746-80-9 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unn.edu.ng [unn.edu.ng]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. We address common challenges encountered in the synthetic pathway, focusing on practical troubleshooting and yield optimization strategies. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.
Section 1: Overview of the Synthetic Pathway
The most reliable and common route to synthesizing 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, a substituted benzil, is a two-step process. This pathway begins with the condensation of a substituted benzaldehyde to form an α-hydroxyketone (a benzoin-type intermediate), which is subsequently oxidized to the desired 1,2-diketone product.
Caption: General two-step synthesis workflow.
Section 2: Troubleshooting the Benzoin-Style Condensation (Step 1)
The formation of the α-hydroxyketone intermediate is a critical, yield-defining step. Low yields at this stage are common and typically trace back to a few key parameters.
Q1: My condensation reaction has a very low yield or failed to initiate. What are the primary causes?
A1: This issue almost always stems from one of three areas: reactant purity, catalyst efficacy, or reaction conditions.
-
Purity of Starting Aldehyde: The benzoin condensation is notoriously sensitive to the purity of the aldehyde. Commercial 4-phenylbenzaldehyde can contain corresponding carboxylic acid impurities from air oxidation. These acidic impurities neutralize the basic catalyst, quenching the reaction. It is imperative to use freshly purified benzaldehyde.[1] A common purification procedure involves washing with a sodium carbonate solution, drying, and distilling under reduced pressure.[1]
-
Catalyst Choice and Activity:
-
Cyanide Catalysis: Sodium or potassium cyanide is the classic, highly effective catalyst. However, its effectiveness can be hampered by moisture or acidic impurities. Ensure all reagents and solvents are dry.
-
N-Heterocyclic Carbene (NHC) Catalysis: Thiazolium or triazolium salt pre-catalysts are excellent, less toxic alternatives.[2] These require a base (e.g., DBU, triethylamine) to generate the active carbene. The base can be inhibited by acids, and the NHC itself can be sensitive to air and moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Solvent and Temperature: For cyanide catalysis, aqueous ethanol is often used. Using a lower proportion of alcohol can increase the reaction rate but may result in a slightly less pure crude product.[1] For NHC-catalyzed reactions, anhydrous polar aprotic solvents like THF or DMF are common. The reaction is often exothermic; if it proceeds too quickly, side reactions can occur.[1]
Q2: I'm observing significant side products. What are they and how can they be minimized?
A2: The primary side reaction of concern is the Cannizzaro reaction , especially under strongly basic conditions when using aldehydes with no α-hydrogens, such as 4-phenylbenzaldehyde. In this disproportionation reaction, two aldehyde molecules react to form a primary alcohol and a carboxylic acid, consuming your starting material.
-
Mitigation Strategy: The key is to use a catalytic amount of base that is just sufficient to generate the active catalyst (e.g., the NHC from its salt) but not in a large stoichiometric excess. The cyanide-catalyzed reaction is generally less prone to this if conditions are well-controlled, as the cyanide ion itself is the catalyst and not a strong base.
Another issue can be the premature oxidation of the benzoin product to the benzil if the reaction is not protected from air, especially during prolonged heating.[3]
Q3: How do I choose between a cyanide and an N-heterocyclic carbene (NHC) catalyst?
A3: This decision balances toxicity, efficiency, and experimental conditions.
| Feature | Cyanide (e.g., KCN, NaCN) | N-Heterocyclic Carbenes (NHCs) |
| Toxicity | Extremely High. Requires specialized handling and quench protocols. | Low to moderate. Significantly safer. |
| Conditions | Typically aqueous ethanol, often requires heating.[1] | Anhydrous solvents, often at room temperature. Requires a base co-catalyst.[4] |
| Substrate Scope | Excellent for aromatic aldehydes.[2] | Broader scope, including some aliphatic aldehydes which are incompatible with cyanide.[2] |
| Side Reactions | Less prone to base-catalyzed side reactions if conditions are controlled. | Choice of base is critical to avoid Cannizzaro or aldol-type side reactions. |
| Cost & Availability | Inexpensive and widely available. | Pre-catalysts can be more expensive and may need to be synthesized. |
Recommendation: For safety and milder reaction conditions, NHC catalysts are the modern, preferred choice.[4][5] However, for cost-effectiveness on a large scale, cyanide remains a viable, albeit hazardous, option.
Section 3: Optimizing the Oxidation (Step 2)
The conversion of the α-hydroxyketone to the 1,2-diketone is an oxidation reaction. Incomplete conversion, over-oxidation, or undesired rearrangements are the main failure points.
Q1: My reaction is incomplete, and I'm recovering significant amounts of the starting benzoin intermediate. How can I improve conversion?
A1: Incomplete conversion points to insufficient oxidant activity or quantity.
-
Choice of Oxidant:
-
Nitric Acid (HNO₃): A classic, strong, and inexpensive oxidizing agent.[6][7] The reaction can be vigorous and produces toxic nitrogen oxide gases, requiring an efficient fume hood.
-
Copper(II) Acetate: A much milder and more selective oxidant.[8] It is often used in solvents like acetic acid. The reaction is typically slower but cleaner, proceeding via a copper-chelate intermediate.
-
Iron(III) Chloride (FeCl₃): Can be used as an inexpensive catalytic oxidant.[8]
-
-
Stoichiometry and Reaction Time: Ensure at least the stoichiometric amount of the oxidant is used. For milder oxidants like Cu(II) acetate, a slight excess may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears.
Q2: My yield is low due to the formation of a white crystalline solid that is not my product. What is happening?
A2: You are likely observing the product of a Benzilic Acid Rearrangement . This occurs when the benzil product is exposed to strong basic conditions (e.g., residual base from the previous step or during a basic work-up).[8][9] The 1,2-diketone rearranges to form a salt of an α-hydroxy carboxylic acid, which precipitates upon acidification.
-
Prevention:
-
Neutralize Carefully: Ensure the crude benzoin intermediate from Step 1 is thoroughly washed and neutralized before proceeding to the oxidation.
-
Avoid Basic Conditions: Do not use a basic work-up after the oxidation step. If a neutralization wash is needed, use a weak base like sodium bicarbonate solution and do not let the layers sit for extended periods.
-
Choose the Right Oxidant: The copper(II) acetate oxidation is performed under acidic (acetic acid) or neutral conditions, which inherently prevents this rearrangement.[8]
-
Caption: Troubleshooting workflow for the oxidation step.
Section 4: Purification & Characterization FAQs
Q1: What is the most effective method for purifying the final 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione product?
A1: Recrystallization is the standard and most effective method.[6] The goal is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Solvents: Ethanol or a mixture of ethanol and water is often effective for benzil and its derivatives.[7] Start by dissolving the crude product in a minimum amount of boiling ethanol. If it is too soluble, slowly add hot water until the solution just becomes cloudy, then add a drop or two of hot ethanol to clarify it. Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize the formation of pure crystals.
-
Washing: After filtering the crystals, wash them with a small amount of cold solvent to remove any soluble impurities adhering to the surface.
Q2: How do I confirm the success of the reaction and the purity of my product?
A2: A combination of physical and spectroscopic methods should be used.
-
Melting Point: The pure product should have a sharp melting point. Compare your experimentally determined value with the literature value. A broad or depressed melting point indicates the presence of impurities.[7]
-
Infrared (IR) Spectroscopy: This is an excellent way to track the reaction's progress.
-
Benzoin Intermediate: Look for a broad peak around 3400 cm⁻¹ (O-H stretch) and a sharp peak around 1680 cm⁻¹ (C=O stretch).
-
Benzil Product: The O-H peak should be absent. You will see a characteristic peak for the 1,2-diketone carbonyl stretch.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the alcohol proton and the methine proton of the benzoin intermediate. The aromatic region will become more complex but integrate to the correct number of protons.
Section 5: Experimental Protocols
Protocol A: Benzoin-Style Condensation (NHC-Catalyzed) (Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE.)
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add purified 4-phenylbenzaldehyde (1.0 eq).
-
Add a thiazolium or imidazolium salt pre-catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.1 eq).[2]
-
Add anhydrous solvent (e.g., THF or DMF).
-
Begin stirring and slowly add a non-nucleophilic base (e.g., triethylamine or DBU, 0.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to 24 hours.
-
Upon completion, quench the reaction by adding dilute HCl.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[10]
-
Remove the solvent under reduced pressure to yield the crude benzoin intermediate, which can be used directly in the next step or purified by recrystallization.
Protocol B: Oxidation with Copper(II) Acetate (Safety: Acetic acid is corrosive. Perform all operations in a well-ventilated fume hood.)
-
In a round-bottom flask, dissolve the crude 1,2-Bis(biphenyl-4-yl)-2-hydroxyethan-1-one (1.0 eq) in glacial acetic acid.
-
Add copper(II) acetate (2.0-2.2 eq).[8]
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The solution will typically turn from blue to a greenish color as the Cu(II) is reduced to Cu(I).
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and copper salts.
-
Dry the crude product. Purify by recrystallization from a suitable solvent like ethanol.[6][7]
References
-
Synthesis of Benzil From Benzoin by Oxidation Reaction - ijarsct. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Chigare, P., et al. (2020). Synthesis of Benzil and its Various Derivatives. International Research Journal of Engineering and Technology (IRJET), 7(5), 3765-3768. [Link]
-
Chem21Labs. (n.d.). Synthesis of Benzilic Acid. Experiment 17. [Link]
-
PubChem. (n.d.). 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diketones. [Link]
-
Sharma, R., & Das, P. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 469–492. [Link]
-
GI FAR Technology Co., Ltd. (n.d.). Synthesis of benzil from benzoin reaction. [Link]
-
Wikipedia. (n.d.). Benzil. [Link]
-
Save My Exams. (2015). Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes. [Link]
-
Adams, R., & Marvel, C. S. (1921). Benzoin. Organic Syntheses, 1, 33. [Link]
-
Matpa, T., et al. (2012). Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia, 38(4), 365-369. [Link]
-
Wang, H., et al. (2019). Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the Benzoin Reaction. ACS Macro Letters, 8(10), 1333-1338. [Link]
-
Grokipedia. (n.d.). Benzoin condensation. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzoin condensation â Grokipedia [grokipedia.com]
- 3. Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the Benzoin Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceasia.org [scienceasia.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. gifarlcm.com [gifarlcm.com]
- 8. Benzil - Wikipedia [en.wikipedia.org]
- 9. www2.chem21labs.com [www2.chem21labs.com]
- 10. savemyexams.com [savemyexams.com]
preventing side reactions with 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Welcome to the Technical Support Center for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (CAS: 4746-80-9), commonly referred to as 4,4'-diphenylbenzil.
As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in navigating the unique reactivity of this extended-conjugation α-diketone. While this compound is a highly valuable scaffold for synthesizing organic light-emitting diodes (OLEDs), quinoxaline-based pharmaceuticals, and advanced materials[1], its structural features—specifically the sterically demanding biphenyl groups and the highly electrophilic adjacent carbonyls—make it susceptible to several competing side reactions.
This guide provides a mechanistic breakdown of these side reactions, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-fidelity syntheses.
Mechanistic Overview: Diverting Side Pathways
To master the chemistry of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, one must understand the thermodynamic sinks that compete with your target reaction. The diagram below illustrates the critical bifurcation points in its reactivity profile.
Reaction pathways of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione showing target and side reactions.
Troubleshooting Guide & FAQs
Q1: I am trying to perform a base-catalyzed condensation, but my yield is low, and I am isolating a highly polar, water-soluble side product. What is happening? A: You are inadvertently triggering the Benzilic Acid Rearrangement (BAR) . When 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is exposed to strong bases (like NaOH or KOH) at elevated temperatures, a hydroxide ion attacks one of the highly electrophilic carbonyl carbons. This initiates a 1,2-aryl migration of the bulky biphenyl group to the adjacent carbon, collapsing the diketone into a stable carboxylate salt (2,2-bis(biphenyl-4-yl)-2-hydroxyacetic acid)[2][3].
-
Causality: The driving force is the relief of dipole-dipole repulsion between the adjacent carbonyls and the formation of a highly stable carboxylate anion[3].
-
Prevention: If your target reaction requires basic conditions, switch to non-nucleophilic bases (e.g., DBU, DIPEA) or weaker bases (e.g., K2CO3) that are less likely to attack the carbonyl carbon. Alternatively, pivot to acid-catalyzed or Lewis acid-mediated pathways[4].
Q2: During the synthesis of a quinoxaline derivative using o-phenylenediamine, I am observing incomplete reactions and the formation of mono-imines. How can I drive the reaction to completion? A: The issue here is steric hindrance. The large biphenyl substituents create a sterically congested environment around the carbonyls. While the first amine condensation occurs relatively easily, the resulting mono-imine intermediate is bulky, making the intramolecular attack of the second amine kinetically sluggish[5].
-
Causality: Without a catalyst, the electrophilicity of the remaining carbonyl is insufficient to overcome the steric barrier posed by the biphenyl rings.
-
Prevention: Introduce a mild acid catalyst to protonate the carbonyl oxygen, thereby increasing its electrophilicity. Green chemistry protocols using catalytic amounts of acetic acid, solid acid catalysts (like Bentonite K-10 or TiO2-Pr-SO3H), or Lewis acids (like Zinc triflate) at room temperature will drive the cyclocondensation to completion rapidly, bypassing the mono-imine trap[6][7].
Q3: My reaction mixture contains significant amounts of biphenyl-4-carboxylic acid, even though I added no cleavage reagents. What causes this C-C bond scission? A: You are observing aerobic photooxidation or transition-metal-catalyzed oxidative cleavage . Benzil derivatives are known photoinitiators. Under ambient light and in the presence of dissolved molecular oxygen (O2), the diketone can form a reactive triplet state that reacts with O2 to form a peroxide intermediate, which subsequently cleaves the central C-C bond to yield two equivalents of biphenyl-4-carboxylic acid[8][9]. Trace transition metals in your solvents or glassware can also catalyze this cleavage[10].
-
Causality: The central C-C bond of the diketone is unusually long and weak due to the repulsion of the adjacent carbonyl dipoles, making it highly susceptible to oxidative insertion.
-
Prevention: Degas your solvents using the freeze-pump-thaw method or sparge with Argon/Nitrogen. Run the reaction in amber glassware or shield the flask with aluminum foil to prevent photo-excitation.
Experimental Protocols: Self-Validating Methodologies
To ensure reproducibility and prevent the side reactions detailed above, utilize the following optimized protocols.
Protocol A: High-Fidelity Synthesis of 2,3-Bis(biphenyl-4-yl)quinoxaline
Objective: Achieve complete diamine condensation while preventing oxidative cleavage and mono-imine stalling.
-
Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (1.0 mmol, 362.4 g/mol )[11].
-
Solvent Addition: Add 10 mL of anhydrous, degassed ethanol. (Degassing prevents aerobic oxidative cleavage[8]).
-
Reagent Addition: Add o-phenylenediamine (1.1 mmol). The slight excess ensures complete consumption of the diketone.
-
Catalysis (Critical Step): Add 5 mol% of a mild acid catalyst (e.g., glacial acetic acid or a reusable solid acid like Bentonite K-10[6]). Do not use strong aqueous acids, which may cause hydrolysis.
-
Reaction: Stir the mixture at room temperature (20–25 °C) under an Argon atmosphere for 30–45 minutes. Avoid heating, as elevated temperatures combined with ambient oxygen can induce cleavage.
-
Validation (TLC Check): Spot the reaction mixture on a silica TLC plate (Eluent: 8:2 Hexanes/Ethyl Acetate). The diketone starting material (bright yellow spot, UV active) should be completely absent, replaced by a highly fluorescent blue/green spot under 365 nm UV light (the quinoxaline).
-
Isolation: If using a solid acid catalyst, filter the mixture through a celite pad. Concentrate the filtrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure 2,3-bis(biphenyl-4-yl)quinoxaline.
Protocol B: Controlled Reduction to 1,2-Bis(biphenyl-4-yl)ethane-1,2-diol
Objective: Reduce the diketone without causing over-reduction or pinacol-type cleavage.
-
Preparation: Dissolve 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (1.0 mmol) in 15 mL of a 1:1 mixture of THF and Methanol in a 50 mL flask.
-
Temperature Control: Cool the flask to 0 °C in an ice bath. Strict temperature control prevents the exothermic over-reduction to the alkane.
-
Reduction: Slowly add Sodium Borohydride (NaBH4, 2.5 mmol) in small portions over 10 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH4Cl (5 mL) dropwise to destroy excess hydride. Avoid strong acids (like HCl) during the quench, as they can trigger a pinacol rearrangement of the resulting diol.
-
Extraction & Validation: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. 1H NMR should show the disappearance of the aromatic multiplet shift caused by the adjacent carbonyls, and the appearance of a distinct singlet (~4.8 ppm) for the methine protons of the diol.
Quantitative Data: Side Reaction Profiling
The following table summarizes the impact of reaction conditions on the product distribution when handling 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
| Reaction Condition | Additives / Environment | Primary Product | Major Side Product | Target Yield | Side Product Yield |
| Condensation (Unoptimized) | o-phenylenediamine, EtOH, Reflux, Air | Quinoxaline derivative | Mono-imine / Carboxylic Acid | 45% | 35% / 15% |
| Condensation (Optimized) | o-phenylenediamine, EtOH, 5% AcOH, RT, Argon | Quinoxaline derivative | None detected | >95% | <1% |
| Basic Conditions | KOH, EtOH/H2O, Reflux | Benzilic Acid derivative | None (Complete conversion to side product) | 0% | >90% |
| Photochemical Exposure | Ambient Light, O2, EtOAc, 24h | Diketone (Unreacted) | Biphenyl-4-carboxylic acid | N/A | 40% |
References
-
Benzilic Acid Rearrangement - The Royal Society of Chemistry. rsc.org. Available at: [Link]
-
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 - PubChem. nih.gov. Available at: [Link]
-
Unraveling the Benzilic Acid Rearrangement: From Simple Acids to Complex Structures. oreateai.com. Available at: [Link]
-
Presentation on benzilic acid rearrangement. slideshare.net. Available at: [Link]
- US20100249451A1 - Process for the preparation of substituted benzilic acid. google.com.
-
Oxidative Aliphatic Carbon-Carbon Bond Cleavage Reactions. usu.edu. Available at: [Link]
-
I2/Fe(NO3)3·9H2O-catalyzed oxidative synthesis of aryl carboxylic acids from aryl alkyl ketones and secondary benzylic alcohols. researchgate.net. Available at: [Link]
-
Methods of Preparation of Quinoxalines | Encyclopedia MDPI. encyclopedia.pub. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. mdpi.com. Available at: [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. rsc.org. Available at: [Link]
Sources
- 1. CAS 4746-80-9: 1,2-di(biphenyl-4-yl)ethane-1,2-dione [cymitquimica.com]
- 2. Unraveling the Benzilic Acid Rearrangement: From Simple Acids to Complex Structures - Oreate AI Blog [oreateai.com]
- 3. Presentation on benzilic acid rearrangement.pptx [slideshare.net]
- 4. US20100249451A1 - Process for the preparation of substituted benzilic acid from substituted benzils - Google Patents [patents.google.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 | CID 275040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Kinetics of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the reaction kinetics of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of studying the effect of temperature on this reaction. Our goal is to equip you with the expertise to conduct robust experiments, interpret your data accurately, and overcome common challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the influence of temperature on the reaction kinetics of 1,2-diketones.
Q1: How does temperature fundamentally influence the rate of a chemical reaction?
Temperature is a critical parameter in chemical kinetics as it directly correlates with the kinetic energy of reactant molecules.[1][2] According to the Collision Theory , for a reaction to occur, molecules must collide with sufficient energy, known as the activation energy (Ea), and with the correct orientation.[3] Increasing the temperature has two primary effects:
-
Increased Collision Frequency: Molecules move faster, leading to more frequent collisions. However, this is a minor contributor to the overall rate increase.[3]
-
Increased Collision Energy: More significantly, a rise in temperature disproportionately increases the number of molecules possessing energy equal to or greater than the activation energy.[3][4] This leads to a much higher fraction of "effective" collisions that result in a product.
This relationship is mathematically described by the Arrhenius Equation :
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin[5]
As a general rule of thumb, for many reactions near room temperature, the rate can double for every 10°C increase.[3][4]
Q2: What is Activation Energy (Ea), and why is it crucial for my experiments with 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione?
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction.[3] It represents the energy barrier that must be overcome for reactants to transform into products.[6] For a molecule like 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, which is a large, sterically hindered 1,2-diketone, the Ea provides insight into the reaction's sensitivity to temperature. A high Ea indicates that the reaction rate is highly dependent on temperature, whereas a low Ea suggests a weaker dependence. Determining the Ea is essential for predicting reaction rates at different temperatures, optimizing reaction conditions for synthesis, and understanding the reaction mechanism.
Q3: What potential side reactions or degradation pathways should I consider at elevated temperatures?
While increased temperature generally accelerates the desired reaction, it can also promote undesirable side reactions or thermal decomposition. For 1,2-diketones, potential issues include:
-
Rearrangement Reactions: Benzil, a related compound, can undergo rearrangements. While 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is expected to be relatively stable, high temperatures could facilitate similar pathways.
-
Cleavage Reactions: The C-C bond between the two carbonyl groups can be susceptible to cleavage at very high temperatures, leading to fragmentation.[7][8]
-
Solvent-Induced Reactions: The solvent may begin to react with the substrate or intermediates at higher temperatures, especially in reactive solvents like DMSO.[9]
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the substrate can occur, particularly at elevated temperatures.
It is crucial to establish the thermal stability of your compound in the chosen solvent system before initiating kinetic studies across a wide temperature range.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your kinetic experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction rate does not increase with temperature, or the increase is erratic. | 1. Thermal Degradation: The substrate or product is degrading at higher temperatures, consuming reactant and skewing the results.[7][8] 2. Catalyst Deactivation: If using a catalyst, it may be losing activity at elevated temperatures. 3. Solvent Volatility: The solvent may be evaporating at higher temperatures, changing reactant concentrations. | 1. Conduct Stability Studies: Run control experiments by heating the reactant and product separately at the highest experimental temperature and monitor for degradation using HPLC or NMR. 2. Verify Catalyst Stability: Check the manufacturer's specifications for the catalyst's thermal stability or run control reactions. 3. Use a Reflux Condenser: For experiments near or at the solvent's boiling point, use a condenser to prevent solvent loss. Ensure your reaction vessel is properly sealed. |
| Inconsistent or non-reproducible kinetic data at a constant temperature. | 1. Poor Temperature Control: Fluctuations in the heating bath or sample holder temperature.[10] 2. Inaccurate Measurements: Errors in preparing stock solutions or in measuring reactant volumes. 3. Mixing Issues: Inefficient mixing can lead to localized concentration and temperature gradients, causing the reaction to proceed unevenly.[10] | 1. Calibrate and Monitor Temperature: Use a calibrated thermometer placed directly in the reaction vessel or a system with in-cuvette temperature probes.[11] Allow the system to fully equilibrate before initiating the reaction. 2. Use Calibrated Equipment: Employ calibrated pipettes and balances. Prepare fresh solutions for each set of experiments. 3. Ensure Consistent Stirring: Use a magnetic stirrer at a constant, reproducible speed for all experiments. |
| The Arrhenius plot (ln(k) vs. 1/T) is non-linear. | 1. Change in Reaction Mechanism: The dominant reaction mechanism may be shifting across the studied temperature range. 2. Competing Reactions: A side reaction with a different activation energy becomes significant at higher or lower temperatures.[9] 3. Experimental Artifacts: Systematic errors in temperature measurement or rate constant determination at specific temperatures. | 1. Narrow the Temperature Range: A linear relationship is often valid only within a specific temperature range. Analyze your data in smaller segments. 2. Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify any byproducts formed at different temperatures. This can provide evidence for competing pathways. 3. Re-verify Experimental Setup: Double-check the calibration of your temperature controller and the accuracy of your analytical method (e.g., spectrophotometer) at all tested temperatures. |
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting inconsistent kinetic data.
Caption: A decision tree for troubleshooting kinetic experiments.
Experimental Protocols
Protocol 1: Isothermal Kinetic Analysis using UV-Vis Spectrophotometry
This protocol describes how to measure the rate constant (k) for a reaction involving 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione at several constant temperatures. This method is suitable if either a reactant or product has a unique absorbance in the UV-Vis spectrum.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled multi-cell holder (e.g., Peltier-based system).[11]
-
Calibrated temperature probe.
-
Quartz cuvettes.
-
Calibrated micropipettes.
-
Reactants and high-purity solvent.
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the temperature controller to the first desired temperature (e.g., 25°C). Place a cuvette with solvent and the temperature probe inside to confirm temperature equilibration.
-
-
Determine Analytical Wavelength (λmax):
-
Acquire full-spectrum scans of the starting material and the expected product to identify a wavelength where the change in absorbance is maximal and there is minimal interference.
-
-
Prepare Reactant Solutions:
-
Prepare a stock solution of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione and the other reactant(s) in the chosen solvent. Keep them in a thermal bath at the target temperature.
-
-
Kinetic Run:
-
Pipette the required volume of the 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione solution into a cuvette and place it in the spectrophotometer. Allow it to equilibrate for 5-10 minutes.
-
Set the spectrophotometer to kinetics mode, measuring absorbance at the predetermined λmax over time.
-
Initiate the reaction by rapidly adding the second reactant with a micropipette. Mix quickly by inverting the cuvette (with a cap) or by gentle pipetting, and immediately start data acquisition.
-
Monitor the reaction until it is at least 80-90% complete or for a set period.
-
-
Data Analysis (for a pseudo-first-order reaction):
-
If one reactant is in large excess, the reaction can be treated as pseudo-first-order.
-
Plot ln(At - A∞) versus time (t), where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
-
The slope of the resulting straight line will be -kobs (the observed rate constant).
-
-
Repeat for Other Temperatures:
-
Repeat steps 4 and 5 for each desired temperature (e.g., 30°C, 35°C, 40°C), ensuring the system equilibrates at each new temperature.
-
Protocol 2: Determination of Activation Energy (Ea)
This protocol uses the rate constants (k) obtained from Protocol 1 to calculate the activation energy.
Procedure:
-
Collate Data: Create a table of the rate constants (k) determined at each absolute temperature (T) in Kelvin.
-
Transform Data: Calculate ln(k) and 1/T for each data point.
-
Plot the Data: Create a graph of ln(k) on the y-axis versus 1/T on the x-axis. This is the Arrhenius plot.
-
Linear Regression: Perform a linear regression on the plotted data. The data should form a straight line.
-
Calculate Ea: According to the linearized Arrhenius equation (ln k = -Ea/R * (1/T) + ln A), the slope of the line is equal to -Ea/R.[5][12]
-
Slope = -Ea / R
-
Therefore, Ea = -Slope × R (where R = 8.314 J/mol·K)
-
-
Calculate Pre-exponential Factor (A): The y-intercept of the line is equal to ln(A).
-
y-intercept = ln(A)
-
Therefore, A = e(y-intercept)
-
Workflow for Kinetic Parameter Determination
Caption: Workflow from experimental runs to calculation of Arrhenius parameters.
Data Summary: Illustrative Kinetic Parameters
The following table provides an example of how to structure your results. The data presented here are hypothetical, based on typical values for similar organic reactions, and should be replaced with your experimental findings.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 25.0 | 298.15 | 0.003354 | 0.0015 | -6.502 |
| 35.0 | 308.15 | 0.003245 | 0.0031 | -5.776 |
| 45.0 | 318.15 | 0.003143 | 0.0060 | -5.116 |
| 55.0 | 328.15 | 0.003047 | 0.0115 | -4.466 |
Calculated Activation Energy (Ea) from this data: ~65 kJ/mol
References
-
Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Available at: [Link]
-
Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Available at: [Link]
-
THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE. Available at: [Link]
-
Experiment: Test the effect of temperature on reaction time - Science News Explores. Available at: [Link]
-
Effect of Temperature on Chemical Reactions - Dencity App. Available at: [Link]
-
Effect of Temperature on Reaction Rates - Dalal Institute. Available at: [Link]
-
Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - University of Pretoria. Available at: [Link]
-
Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. Available at: [Link]
-
The effect of temperature on rates of reaction - Chemguide. Available at: [Link]
-
16.5 Theories of Chemical Kinetics The Effect of Temperature - Web Pages. Available at: [Link]
-
Photochemistry and Applications in Synthesis. Available at: [Link]
-
Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC. Available at: [Link]
-
addition-elimination reactions of aldehydes and ketones - Chemguide. Available at: [Link]
-
Aldehyde and Ketone Reactions - Science Learning Center. Available at: [Link]
-
Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
α-Diketone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
-
A Fast Method of Studying the Impact of Temperature on Chemical Reactions - Agilent. Available at: [Link]
-
Synthesis of 1,2‐diaryl ethanes and catalytic approaches for C O bond... - ResearchGate. Available at: [Link]
-
Dicarbonyl - Wikipedia. Available at: [Link]
-
Evaluation of Reaction Kinetics Constants from Calorimetric Data - Mettler Toledo. Available at: [Link]
-
Reaction Kinetics - Claire Vallance. Available at: [Link]
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- 10. cerritos.edu [cerritos.edu]
- 11. agilent.com [agilent.com]
- 12. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
Technical Support Center: Monitoring 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. As a powerful, rapid, and cost-effective analytical technique, mastering TLC is paramount for efficient reaction optimization and endpoint determination.[1] This document moves beyond a simple procedural outline to explain the underlying principles and troubleshooting strategies, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring reactions with 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione?
A1: TLC is ideal for monitoring these reactions due to the significant polarity difference that often exists between the reactants and the 1,2-diketone product. For instance, in a typical synthesis involving the oxidation of a corresponding diol (a more polar compound), the resulting less polar diketone, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, will travel further up the TLC plate.[1][2][3] This difference in retention factor (Rf) allows for clear visual tracking of the reactant's consumption and the product's formation.[4][5]
Q2: What is the best way to visualize the spots on the TLC plate?
A2: Due to the highly conjugated aromatic system present in 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione and its likely precursors, visualization under a UV lamp (254 nm) is the most common and effective non-destructive method.[6][7][8] These compounds will absorb the UV light and appear as dark spots against the fluorescent background of the TLC plate.[6][7] For compounds that are not UV-active or for confirmation, staining with iodine vapor is a good secondary method, as iodine has a high affinity for aromatic compounds.[9][10]
Q3: How do I know when the reaction is complete?
A3: A reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the lane of the reaction mixture on the TLC plate.[1] To confirm this, it is best practice to run a co-spot, which contains both the starting material and the reaction mixture.[4] The disappearance of the starting material spot in the reaction mixture lane indicates its full consumption.[5]
Q4: What does the Rf value tell me?
A4: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4] It is a quantitative measure of a compound's mobility in a specific solvent system. A higher Rf value indicates lower polarity, as the compound interacts less with the polar stationary phase (silica gel) and travels further with the mobile phase. Conversely, a lower Rf value signifies higher polarity.[3]
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione reactions.
| Problem | Potential Cause(s) | Solution(s) |
| No spots are visible under UV light. | The concentration of the sample spotted on the TLC plate is too low.[11] | Increase the concentration of your sample solution or spot the sample multiple times in the same location, allowing the solvent to evaporate between applications.[11] |
| The compound is not UV-active. | Use an alternative visualization technique, such as an iodine chamber or a chemical stain like potassium permanganate for oxidizable groups.[9] | |
| The solvent level in the developing chamber was above the spotting line.[11] | Ensure the solvent level is below the origin line on the TLC plate. | |
| Spots are streaking or tailing. | The sample is too concentrated (overloaded).[11] | Dilute the sample before spotting it on the TLC plate. |
| The solvent system is not appropriate for the compounds.[11] | The polarity of the eluent may be too high or too low. Adjust the solvent ratio or try a different solvent system. | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape. | |
| Reactant and product spots have the same or very similar Rf values. | The chosen solvent system does not provide adequate separation. | Systematically vary the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[12] Test different solvent systems (e.g., dichloromethane/hexane, toluene/ethyl acetate). |
| The spots are at the baseline (low Rf). | The mobile phase is not polar enough to move the compounds up the plate.[12] | Increase the polarity of the eluent by increasing the proportion of the more polar solvent in the mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[12] |
| The spots are at the solvent front (high Rf). | The mobile phase is too polar, causing all components to travel with the solvent front.[12][13] | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent.[12] |
Experimental Protocol: TLC Monitoring Workflow
This protocol outlines the standard procedure for monitoring the progress of a reaction producing 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
1. Preparation of the TLC Plate:
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This will be your origin line.[4]
-
Mark small tick marks along the origin line for each sample you will spot. It is recommended to have at least three lanes: Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).[5]
2. Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, carefully spot each sample onto its designated tick mark on the origin line.[13]
-
For the co-spot lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of the first spot.[4]
-
-
Ensure the spots are small and concentrated for optimal separation.[4][10]
3. Development of the TLC Plate:
-
Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm.[14]
-
To ensure the chamber is saturated with solvent vapors, you can line the inside with filter paper.[14]
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[11] Close the chamber.
-
Allow the solvent to travel up the plate by capillary action.[4]
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
4. Visualization and Interpretation:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[1][7]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[4]
-
Monitor the disappearance of the starting material spot in the "RM" lane to determine the reaction's progress.[5]
Visualizing the TLC Workflow and Troubleshooting Logic
Recommended Solvent Systems
The choice of the mobile phase is critical for achieving good separation.[14] For non-polar compounds like 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, a mixture of a non-polar solvent and a moderately polar solvent is typically effective.[15] A good starting point is a mixture of hexane and ethyl acetate.[12][15]
| Solvent System (v/v) | Polarity | Expected Outcome for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (Product) |
| 9:1 Hexane:Ethyl Acetate | Low | Product should have a moderate Rf value (0.3-0.5). Good starting point. |
| 7:3 Hexane:Ethyl Acetate | Medium-Low | Increases the Rf of the product. Useful if the product has a low Rf in 9:1. |
| 1:1 Hexane:Ethyl Acetate | Medium | Likely too polar; product may have a very high Rf value. |
| 4:1 Toluene:Ethyl Acetate | Medium | An alternative system if separation is poor in hexane/ethyl acetate. |
| Pure Dichloromethane | Medium | May be suitable for separating compounds with subtle polarity differences. |
Note: The optimal solvent system will depend on the specific reactants used and should be determined empirically. The goal is to achieve an Rf value for the product between 0.2 and 0.8, with clear separation from the starting materials.[4][12]
References
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 1,2-biphenylethane based single-molecule diodes. [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?[Link]
-
ResearchGate. (2024, June 5). (PDF) Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation. [Link]
-
ijarsct. (2023, May 15). Synthesis of Benzil From Benzoin by Oxidation Reaction. [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC. [Link]
-
PubChem. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
TLC Visualization Methods. [Link]
-
Blogs - News. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
UDTECH. (2025, June 3). The Wonders of Benzil: Uncovering its Chemical Secrets. [Link]
-
-
Thin Layer Chromatography. [Link]
-
-
Filterbio - Blog. (2025, December 19). How to detect compounds on TLC plates?[Link]
-
Writing in Biology. (2018, November 8). draft benzoin lab. [Link]
-
ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
Jetir.Org. a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Homework.Study.com. 4) sketch what a developed and resolved TLC plate of a mixture of benzil, benzoin and...[Link]
-
ResearchGate. Synthesis of (E)-1,2-Bis[4-[di(1H-pyrrol-2-yl)methyl]phenyl]ethene as a New Bis(dipyrromethane) Building Block. [https://www.researchgate.net/publication/228362623_Synthesis_of_E-12-Bis4-di1H-pyrrol-2-ylmethylphenyl]ethene_as_a_New_Bisdipyrromethane_Building_Block]([Link])
-
PMC. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. [Link]
-
Wsu. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. [Link]
-
Wikipedia. 1,2-Bis(diphenylphosphino)ethane. [Link]
-
Th n Layer Chromatography (TLC). [Link]
-
Thin Layer Chromatography (rev 3/2020). [Link]
-
GI FAR Technology Co., Ltd. Synthesis of benzil from benzoin reaction. [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
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Technical Support Center: 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione Synthesis & Work-Up
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the synthesis and isolation of 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione (commonly known as 4,4'-diphenylbenzil).
This highly conjugated diaryl diketone is a critical building block in the development of optoelectronic devices and semiconducting Covalent Organic Frameworks (COFs)[1]. However, its rigid planar structure and reliance on transition-metal-catalyzed synthesis routes (such as Suzuki-Miyaura cross-coupling or Copper-catalyzed homocoupling) introduce unique work-up challenges, including intractable emulsions, poor solubility profiles, and metal contamination[2],[3].
This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic explanations to ensure high-yield recovery of high-purity diketone.
I. Quantitative Data & Physicochemical Parameters
Understanding the physical properties of 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione is the first step in designing a logical work-up. The extended π -system dictates its solubility and chromatographic behavior.
| Parameter | Value / Observation | Reference |
| Molecular Weight | 362.42 g/mol | [2] |
| Physical Appearance | Yellow to light green solid | [2],[3] |
| Melting Point | 131–132 °C | [2] |
| Chromatographic Mobility ( Rf ) | ~0.45 in 1:1 Dichloromethane / Petroleum Ether | [3] |
| Primary Mass Spec Fragment | EI-MS m/z 362 ( M+ ) | [2] |
| Key 1 H NMR Shifts (CDCl 3 ) | δ 8.08 (d, J =8.7 Hz, 4H), 7.74 (d, J =8.7 Hz, 4H) | [2] |
| Optimal Extraction Solvents | Chloroform (CHCl 3 ) or Dichloromethane (DCM) | [3] |
II. Mechanistic Work-Up Workflow
The following diagram outlines the logical decision tree for isolating 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione from a crude catalytic reaction mixture.
Workflow for the isolation and purification of 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione.
III. Self-Validating Step-by-Step Methodology
This standardized protocol is engineered specifically for transition-metal-catalyzed syntheses (e.g., Pd-catalyzed Suzuki coupling of 4,4'-benzildiboronic acid or Cu-catalyzed coupling of 4-iodobiphenyl)[2],[3].
Step 1: Reaction Termination & Solvent Removal Upon reaction completion, cool the vessel to room temperature. If high-boiling solvents like DMSO or 1,4-dioxane were utilized, partially concentrate the mixture under reduced pressure. Causality: Removing amphiphilic solvents prevents the product from partitioning unfavorably into the aqueous layer during the quench.
Step 2: Aqueous Quench & Ionic Strength Adjustment Add a 1:1 mixture of distilled water and saturated aqueous NaCl (brine) to the crude mixture. Causality: Brine maximizes the ionic strength of the aqueous phase, creating a "salting-out" effect that drives the highly lipophilic diketone entirely into the organic phase.
Step 3: Colloidal Metal Filtration (The "Emulsion Breaker") If a dark precipitate or cloudy suspension is visible, vacuum-filter the entire biphasic mixture through a 2-inch tightly packed pad of Celite. Rinse the pad thoroughly with 20 mL of CHCl 3 . Causality: Transition metals (Pd/Cu) form colloidal suspensions that act as solid-phase emulsifiers. Physically stripping them prevents intractable emulsions in the separatory funnel.
Step 4: Liquid-Liquid Extraction Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with 30 mL of CHCl 3 (or DCM). Causality: The extended biphenyl system renders the product poorly soluble in standard solvents like ethyl acetate. Halogenated solvents like CHCl 3 disrupt intermolecular π−π stacking, ensuring complete solubilization[3].
Step 5: Metal Chelation Wash Wash the combined organic layers once with a 10% aqueous EDTA solution, followed by a final brine wash. Causality: EDTA chelates trace, organically-soluble transition metal ions, pulling them into the aqueous phase and preventing the final product from taking on a brown discoloration.
Step 6: Drying & Concentration Dry the organic layer over anhydrous MgSO 4 . Filter and concentrate via rotary evaporation to yield the crude solid. Validation Check: A rapid TLC of the crude solid (1:1 DCM/Petroleum Ether) should reveal a dominant UV-active spot at Rf ~0.45[3]. Baseline retention indicates incomplete metal removal.
Step 7: Chromatographic Purification Purify the crude solid via flash column chromatography using a 1:1 mixture of Dichloromethane and Petroleum Ether as the eluent. Validation Check: Analyze the purified fractions via 1 H NMR in CDCl 3 . The pure product must exhibit a highly symmetric spectrum with distinct doublets for the core benzil protons at δ 8.08 (d, J = 8.7 Hz, 4H) and δ 7.74 (d, J = 8.7 Hz, 4H)[2].
IV. Troubleshooting & FAQs
Q1: Why does my product precipitate as a sticky solid during the aqueous quench, and how do I extract it? A1: 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione possesses an extended, rigid π -conjugated system, which promotes strong intermolecular π−π stacking. When you add water to quench the reaction, the sudden increase in polarity forces the diketone out of solution. To resolve this, you must use a halogenated solvent like chloroform (CHCl 3 ) or dichloromethane (DCM) for the liquid-liquid extraction. These solvents effectively disrupt the π -stacking, ensuring complete solubilization and recovery of the organic phase without premature precipitation in the separatory funnel[3].
Q2: I am experiencing severe, unbreakable emulsions during the liquid-liquid extraction phase. What is the mechanism behind this, and how is it resolved? A2: Emulsions in these specific cross-coupling or homocoupling reactions are almost exclusively caused by colloidal transition metals (e.g., Pd from Suzuki couplings or Cu from decarboxylative homocouplings) acting as solid-phase emulsifiers at the aqueous-organic interface[2],[3]. Do not attempt to separate the layers immediately. Instead, execute Step 3 of our methodology: vacuum-filter the entire biphasic mixture through a pad of Celite. This physically strips the colloidal metals from the mixture, allowing the phases to separate cleanly.
Q3: My isolated product has a brown/green tint instead of the expected bright yellow color. Is the product ruined? A3: A brown or dark green discoloration typically indicates contamination by trapped transition metal complexes or over-oxidation byproducts, rather than destruction of the diketone[3]. Redissolve the crude solid in DCM and perform a chelation wash using a 10% aqueous EDTA solution or dilute ammonium hydroxide (Step 5 ). The chelating agents will bind the residual free metal ions, rendering them water-soluble. After drying and concentrating, pass the material through a short silica plug to restore the expected yellow/light green crystalline appearance.
Q4: How can I confirm that I have synthesized the target diketone and not a heavily coupled oligomer? A4: Because this molecule is frequently used as a monomer for semiconducting Covalent Organic Frameworks (COFs)[1], avoiding oligomerization is critical. Analyze the crude mixture via 1 H NMR in CDCl 3 . The pure diketone exhibits a highly symmetric spectrum[2]. If you observe significant peak broadening, an excessive number of aromatic multiplets, or a loss of symmetry, it indicates unwanted polymerization or regioisomeric coupling.
V. References
-
Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids , The Journal of Organic Chemistry - ACS Publications. 2
-
Semiconducting Covalent Organic Frameworks , Chemical Reviews - ACS Publications. 1
-
Supplementary Information , Rsc.org. 3
Sources
Validation & Comparative
A Comparative Guide to Ligand Efficiency: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione vs. Phosphine Ligands in Catalysis
Introduction: The Central Role of Ligands in Modern Catalysis
In the landscape of synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions, the choice of ligand is paramount. Ligands are not mere spectators; they are crucial architects of the catalytic cycle, directly influencing the catalyst's activity, stability, and selectivity. For decades, phosphine ligands have been the undisputed workhorses, with their remarkable tunability enabling the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] However, the quest for novel, robust, and efficient catalytic systems is perpetual. This has led to the exploration of alternative ligand scaffolds, among which 1,2-diketones are emerging as a class of interest.
This guide provides an in-depth, objective comparison between the well-established phosphine ligands and a specific 1,2-diketone, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione , also known as 4,4'-biphenylglyoxal. We will dissect their structural and electronic properties, analyze their mechanistic implications in a representative cross-coupling reaction, and present experimental frameworks for their evaluation. This analysis is designed to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in ligand selection and catalyst design.
Pillar 1: Structural and Electronic Foundations
The efficacy of a ligand is fundamentally rooted in its steric and electronic characteristics. These properties dictate how it coordinates to a metal center and subsequently modulates the elementary steps of a catalytic cycle.
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione: An Air-Stable Diketone Scaffold
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is an organic compound featuring a central ethane-1,2-dione (α-diketone) moiety flanked by two biphenyl groups.[3] This structure presents a unique combination of features:
-
Coordination Mode: The two adjacent carbonyl oxygens can act as a bidentate, or chelating, ligand, forming a stable five-membered ring with a metal center. This chelation effect can enhance the stability of the catalytic complex.
-
Electronic Properties: The diketone functional groups are inherently electron-withdrawing. However, the extensive π-system of the biphenyl substituents allows for electronic delocalization, which can influence the electron density at the coordinating oxygen atoms and, by extension, the metal center.[3][4]
-
Steric Influence: The bulky biphenyl groups provide a significant steric profile, which can be advantageous in promoting the reductive elimination step of the catalytic cycle, a common feature shared with bulky phosphines.[5]
-
Physical Properties: It is typically a solid at room temperature, which can simplify handling and storage compared to some air-sensitive phosphine ligands.[3]
Phosphine Ligands: The Apex of Tunability
Phosphine ligands, with the general formula PR₃, represent the gold standard in catalysis due to their unparalleled modularity.[2][6] Their performance is governed by two key, independently tunable parameters:
-
Electronic Nature: The electron-donating ability of the phosphine is dictated by the nature of the 'R' groups. Electron-rich alkylphosphines (e.g., tri-tert-butylphosphine) increase the electron density on the metal center, which generally accelerates the rate-limiting oxidative addition step in many cross-coupling reactions.[2][7]
-
Steric Bulk: The size of the 'R' groups determines the ligand's steric hindrance, often quantified by the "cone angle." Bulky phosphines (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) are known to promote the formation of monoligated, highly reactive L₁Pd(0) species and facilitate the final reductive elimination step, which is crucial for coupling sterically demanding substrates.[1][5][8]
Head-to-Head Comparison: Structural and Electronic Properties
| Feature | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | Phosphine Ligands |
| Coordinating Atom(s) | Oxygen (O) | Phosphorus (P) |
| Denticity | Typically Bidentate (Chelating) | Typically Monodentate or Bidentate |
| σ-Donation | Moderate | Weak (e.g., P(OAr)₃) to Very Strong (e.g., P(t-Bu)₃) |
| π-Acceptance | Minimal | Variable (significant in phosphites) |
| Primary Mode of Action | Chelation, Steric Hindrance | Steric and Electronic Tuning |
| Tunability | Via substituents on the aryl rings | High modularity via 'R' groups on phosphorus |
| Air Stability | Generally high (solid)[3] | Varies; many are air-sensitive and require inert handling[6] |
Pillar 2: Mechanistic Implications in Suzuki-Miyaura Cross-Coupling
To understand the potential efficiency of these ligands, we must consider their influence on the catalytic cycle of a benchmark reaction. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, provides an excellent framework for this analysis.[1]
-
Oxidative Addition: This is often the rate-determining step.[7] The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. Electron-rich ligands are crucial here as they increase the electron density on the palladium center, promoting its nucleophilic attack on the carbon-halide bond.[2] While phosphines are masters of this electronic tuning, a chelating diketone ligand would need to provide sufficient electron density to the metal, possibly through its resonance structures, to facilitate this step efficiently.
-
Transmetalation: The organic group (R²) is transferred from the organoboron reagent to the palladium complex. This step involves a base and is generally less sensitive to ligand electronics but can be affected by the steric environment around the metal.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is significantly accelerated by sterically bulky ligands.[2] The large biphenyl groups of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione could play a crucial role here, similar to bulky Buchwald-type phosphines, by creating a sterically congested coordination sphere that favors the expulsion of the product.[1]
Pillar 3: Comparative Performance and Experimental Validation
While phosphine ligands have a vast and well-documented performance record, 1,2-diketones are less explored in head-to-head comparisons for mainstream catalytic reactions.[1][9] The following analysis synthesizes established knowledge with logical projections based on structural properties.
Performance Metrics: A Qualitative Comparison
| Performance Metric | Phosphine Ligands | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (Projected) | Causality and Rationale |
| Catalytic Activity | Very High (Tunable) | Moderate to High | Phosphines are precisely tunable for optimal activity.[5] The diketone's performance would depend on the balance between chelation stability and the electronic push needed for oxidative addition. |
| Catalyst Stability | Variable (Prone to Oxidation) | Potentially High | The bidentate chelation of the diketone can form a more robust complex, less prone to dissociation or decomposition than some monodentate phosphine systems. |
| Substrate Scope | Extremely Broad | Undetermined, likely narrower | The vast library of phosphines allows for catalysts tailored to specific, challenging substrates (e.g., aryl chlorides, hindered biaryls).[1][10] The scope for a single diketone ligand would need extensive investigation. |
| Cost & Handling | Varies (Simple to very expensive) | Potentially lower cost and easier handling | The synthesis of the diketone may be more straightforward than complex, multi-step phosphine syntheses. Its air stability is a significant practical advantage.[3] |
Experimental Protocol 1: Baseline Suzuki-Miyaura Coupling with a Phosphine Ligand (SPhos)
This protocol serves as a benchmark for evaluating the performance of a state-of-the-art phosphine ligand system.
Objective: To couple 4-chlorotoluene with phenylboronic acid, a moderately challenging transformation.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Chlorotoluene
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Schlenk flask or reaction vial, magnetic stir bar, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (in situ): To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Reagent Addition: Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (2 mL).
-
Reaction: Seal the flask and stir the mixture at 100 °C for 12 hours.
-
Workup and Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Analyze the crude product by GC-MS or ¹H NMR to determine conversion and yield. Purify by column chromatography if necessary.
Causality: The choice of SPhos, a bulky and electron-rich biaryl phosphine, is critical for activating the inert C-Cl bond of 4-chlorotoluene.[1] The 2:1 ligand-to-palladium ratio ensures the formation of the active catalytic species while minimizing side reactions.[11]
Experimental Protocol 2: Exploratory Coupling with 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
This protocol outlines a systematic approach to evaluate the diketone as a novel ligand under comparable conditions.
Objective: To assess the viability and efficiency of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione as a ligand in the same benchmark reaction.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
-
4-Chlorotoluene
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Reaction vials, magnetic stir bar, inert atmosphere
Procedure:
-
Ligand Screening Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) to a reaction vial.
-
Ligand Addition: Add 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (0.01 mmol, 1 mol%). Note: A 1:1 ligand-to-metal ratio is chosen initially for a bidentate ligand.
-
Reagent Addition: Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent and Reaction: Add anhydrous toluene (2 mL), seal the vial, and stir at 100 °C for 12 hours.
-
Analysis: Analyze the outcome in parallel with the SPhos baseline experiment to directly compare conversion and yield.
-
Optimization (if promising): If catalytic activity is observed, further experiments should be conducted to optimize the ligand-to-metal ratio, temperature, and reaction time.
Conclusion and Future Outlook
This guide establishes that while phosphine ligands remain the preeminent tool in catalysis due to their exceptional tunability and proven efficacy across a vast range of applications, alternative scaffolds like 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione present intriguing possibilities.
-
Phosphine Ligands: The clear choice for established, high-performance catalytic systems, especially for challenging substrates requiring precise steric and electronic tuning. Their primary drawback lies in the potential for air-sensitivity and, for advanced scaffolds, high cost.[1][12]
-
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione: This diketone represents a promising, air-stable, and potentially cost-effective ligand. Its rigid, chelating nature combined with significant steric bulk could lead to highly stable and selective catalysts. However, its electronic properties are less donating than top-tier phosphines, which may limit its activity in reactions where oxidative addition is a high-energy barrier.
The true potential of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione and related diketone ligands can only be unlocked through systematic experimental investigation. The protocols outlined herein provide a robust starting point for such studies. Future research should focus on expanding the substrate scope, performing detailed mechanistic studies to understand the catalytic cycle, and synthesizing derivatives of the diketone ligand to tune its steric and electronic properties. While phosphines currently hold the throne, the exploration of new ligand architectures is essential for the continued evolution of catalytic science.
References
-
Chemsrc. 1,2-di(biphenyl-4-yl)ethane-1,2-dione | CAS#:4746-80-9. [Link]
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Wikipedia. 1,2-Bis(diphenylphosphino)ethane. [Link]
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Jetir.Org. A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. [Link]
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PubChem. 1,2-Bis(4-nitrophenyl)ethane-1,2-dione. [Link]
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PubChem. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. [Link]
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PubMed. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L. [Link]
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Royal Society of Chemistry. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. [Link]
-
ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF. [Link]
-
ACS Publications. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis | Chemical Reviews. [Link]
-
ACS Publications. Highly Modular Synthesis of 1,2-Diketones via Multicomponent Coupling Reactions of Isocyanides as CO Equivalents | ACS Catalysis. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]
-
ResearchGate. (PDF) Synthesis and applications of 1,2-diketones. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC. [Link]
-
Royal Society of Chemistry. Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. [Link]
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
UMT Journals. Synthesis and Applications of 1, 2-Diketones | Scientific Inquiry and Review. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
The Doyle Group - UCLA. Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. [Link]
-
ACS Publications. Phosphine−Phosphinite and Phosphine−Phosphite Ligands: Preparation and Applications in Asymmetric Catalysis | Chemical Reviews. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ChemRxiv. Synthesis and ligand properties of chelating bis(N-heterocyclic carbene)-stabilized bis(phosphinidenes). [Link]
-
Gessner Group. Phosphine ligands and catalysis - Research. [Link]
-
Wiley Online Library. Bonding Analysis of N‐Heterocyclic Carbene Tautomers and Phosphine Ligands in Transition‐Metal Complexes: A Theoretical Study. [Link]
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- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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mechanistic comparison of reactions involving 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
The rational design of advanced organic materials—ranging from covalent organic frameworks (COFs) to organic light-emitting diodes (OLEDs)—heavily relies on the selection of optimal building blocks. Among 1,2-diketones, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (commonly known as 4,4'-diphenylbenzil, CAS: 4746-80-9) has emerged as a superior scaffold compared to its unsubstituted counterpart, benzil[1][2].
As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic behavior of 4,4'-diphenylbenzil against standard benzil in two fundamental transformations: the Benzilic Acid Rearrangement and Quinoxaline Condensation . By understanding the causality behind the steric and electronic influences of the biphenyl substituents, researchers can optimize their synthetic workflows for higher yields and better material performance.
Mechanistic Divergence: The Benzilic Acid Rearrangement
The benzilic acid rearrangement is a classic base-catalyzed transformation where a 1,2-diketone is converted into an α -hydroxy acid.
Causality & Mechanistic Analysis: The reaction initiates with the reversible nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, forming a tetrahedral alkoxide intermediate. This is followed by the rate-determining step: the 1,2-migration of the adjacent aryl group to the carbon bearing the hydroxide, accompanied by the expulsion of the carbonyl oxygen's π -electrons.
When comparing unsubstituted benzil to 4,4'-diphenylbenzil, two competing factors dictate the reaction kinetics:
-
Steric Hindrance: The bulky biphenyl groups of 4,4'-diphenylbenzil create a significant steric shield around the carbonyl centers. This severely retards the initial nucleophilic attack of the hydroxide ion compared to the highly accessible carbonyls of standard benzil.
-
Migratory Aptitude: Once the tetrahedral intermediate is formed, the extended π -conjugation of the biphenyl group stabilizes the developing negative charge in the transition state during the 1,2-shift.
Consequently, while the migration itself is electronically favored, the initial steric barrier necessitates harsher experimental conditions (longer reflux times and higher base concentrations) to drive the reaction to completion.
Mechanism of the Benzilic Acid Rearrangement for 4,4'-diphenylbenzil.
Self-Validating Experimental Protocol: Rearrangement
This protocol incorporates in-process visual cues to ensure self-validation at each critical juncture.
-
Reagent Assembly: Suspend 1.0 mmol of 4,4'-diphenylbenzil in 15 mL of absolute ethanol. Causality: Ethanol acts as a miscible solvent that partially dissolves the diketone at elevated temperatures while remaining compatible with aqueous base.
-
Base Addition: Add 3.0 mmol of potassium hydroxide (KOH) dissolved in 3 mL of deionized water.
-
Thermal Activation: Reflux the mixture at 85 °C for 3–4 hours. Validation Check: The initial bright yellow suspension will gradually dissolve into a deep reddish-brown solution, eventually turning pale yellow as the conjugated diketone is consumed[3].
-
Intermediate Isolation: Cool the reaction to room temperature and filter. Validation Check: Any unreacted starting material will precipitate out and be captured on the filter paper. The filtrate must be clear.
-
Acidification: Slowly add 1M HCl to the filtrate until the pH reaches 2. Validation Check: Immediate precipitation of a voluminous white solid (the target benzilic acid derivative) confirms successful rearrangement.
-
Purification: Filter the solid, wash with cold water to remove KCl salts, and dry under a vacuum.
Mechanistic Divergence: Quinoxaline Condensation
The condensation of 1,2-diketones with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalines, which are highly sought after in the development of organic semiconductors and fluorescent probes[4].
Causality & Mechanistic Analysis: The reaction proceeds via a double imine condensation. The amine nitrogen attacks the carbonyl carbon, followed by dehydration. The presence of a mild acid catalyst (like acetic acid) is critical; it protonates the carbonyl oxygen, increasing its electrophilicity, without fully protonating the nucleophilic amine.
For 4,4'-diphenylbenzil, the thermodynamic stability of the resulting 2,3-bis(biphenyl-4-yl)quinoxaline drives the reaction forward. While standard benzil condenses almost instantaneously at room temperature, the biphenyl derivative requires thermal energy to overcome the steric clash between the incoming diamine and the bulky biphenyl rings. However, the resulting product exhibits profound solid-state fluorescence due to the extended π -system, a feature entirely absent in the unsubstituted benzil derivative.
Experimental workflow for the synthesis of highly conjugated quinoxalines.
Self-Validating Experimental Protocol: Condensation
-
Reagent Assembly: Dissolve 1.0 mmol of 4,4'-diphenylbenzil and 1.1 mmol of o-phenylenediamine in 20 mL of ethanol.
-
Catalysis: Add 3 drops of glacial acetic acid. Causality: Lowers the activation energy for the nucleophilic attack by activating the carbonyl group.
-
Reflux: Heat the mixture to 80 °C for 2 hours. Validation Check: The reaction mixture will transition from a pale yellow suspension to a clear, deep yellow/orange solution. TLC (Dichloromethane/Petroleum Ether 1:1) should show the complete disappearance of the starting diketone ( Rf≈0.6 )[3].
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then place in an ice bath. Validation Check: The target quinoxaline will spontaneously crystallize as fine, luminescent needles due to its rigid, planar structure reducing its solubility in cold ethanol.
-
Isolation: Filter via vacuum, wash with 5 mL of ice-cold ethanol, and dry.
Quantitative Performance Comparison
The following table synthesizes the empirical differences between standard benzil and 4,4'-diphenylbenzil, highlighting how structural modifications impact reaction efficiency and product utility[1][2][5].
| Parameter | Benzil (Unsubstituted) | 4,4'-Diphenylbenzil |
| Molecular Weight | 210.23 g/mol | 362.42 g/mol |
| Steric Hindrance (Carbonyl Accessibility) | Low | High |
| Rearrangement Reaction Time | ~1 hour (Reflux) | ~3–4 hours (Reflux) |
| Rearrangement Yield | 85–90% | 75–80% |
| Quinoxaline Condensation Time | 30 mins (Room Temp) | 2 hours (Reflux) |
| Quinoxaline Condensation Yield | >95% | 85–90% |
| Product Application Profile | Basic synthetic intermediate | Advanced materials (OLEDs, COFs) |
| Photophysics (Quinoxaline Product) | UV-active, non-emissive | Highly fluorescent (Extended π -conjugation) |
References
-
National Center for Biotechnology Information. "1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 - PubChem." PubChem Database. Available at: [Link]
-
Royal Society of Chemistry. "Supplementary Information: 4,4'-diphenylbenzil." RSC.org. Available at: [Link]
-
The Journal of Organic Chemistry. "Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids." ACS Publications. Available at: [Link]
-
Chemical Reviews. "Semiconducting Covalent Organic Frameworks." ACS Publications. Available at: [Link]
Sources
Cost-Effectiveness of 1,2-Bis(biphenyl-4-yl)ethane-1,2-dione in Synthesis: A Comparative Methodological Guide
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Executive Summary & Strategic Context
1,2-Bis(biphenyl-4-yl)ethane-1,2-dione (commonly known as 4,4'-diphenylbenzil, CAS: 4746-80-9) is a highly versatile, high-value diketone scaffold [1]. It serves as a critical building block in the synthesis of Covalent Organic Frameworks (COFs), organic light-emitting diodes (OLEDs), and advanced photoinitiators.
However, the symmetrical diaryl diketone moiety is notoriously challenging to construct economically. Traditional synthetic methods rely on expensive, pre-functionalized precursors, creating a significant economic bottleneck for industrial scale-up. As a Senior Application Scientist, I have evaluated the cost-effectiveness of synthesizing this scaffold by comparing the traditional Suzuki-Miyaura cross-coupling route against a modern, highly efficient direct decarboxylative oxidation approach. This guide provides an objective, data-driven comparison of these two pathways to help drug development professionals and materials scientists optimize their synthetic workflows.
Mechanistic Evaluation of Synthetic Pathways
Route A: The Traditional Suzuki-Miyaura Cross-Coupling
The conventional synthesis of 4,4'-diphenylbenzil relies on the palladium-catalyzed cross-coupling of a pre-formed diketone core, such as 4,4'-benzildiboronic acid pinacol ester, with iodobenzene [2].
-
Mechanism & Causality: The base (K₂CO₃) activates the boronic ester by forming a negatively charged boronate complex, which facilitates the crucial transmetalation step with the Pd(II) intermediate.
-
Economic Bottleneck: While mechanistically reliable, this route is economically flawed for large-scale synthesis. The starting diketone precursors are expensive and require multiple synthetic steps to prepare. Furthermore, the basic conditions required for cross-coupling can lead to partial cleavage of the diketone bond (benzilic acid rearrangement) at elevated temperatures, capping the yield at approximately 63%.
Route B: Direct Decarboxylative Coupling & Oxidation (The DMSO-Oxidation Route)
A breakthrough in cost-effective synthesis was demonstrated by utilizing a one-pot decarboxylative coupling and oxidation strategy [3]. This method constructs the symmetrical diketone directly from 4-iodobiphenyl and propiolic acid.
-
Mechanism & Causality: This route bypasses the need for a pre-formed diketone core. It utilizes a Pd/Cu co-catalyst system where propiolic acid undergoes decarboxylation to form an alkynyl copper intermediate, which then couples with the aryl iodide. Crucially, Dimethyl Sulfoxide (DMSO) is employed not just as a solvent, but as the terminal oxidant. In a Kornblum-type oxidation, DMSO donates its oxygen to the intermediate alkyne, yielding the diketone.
-
Economic Advantage: The use of cheap, bulk-available 4-iodobiphenyl drastically reduces the precursor cost. The one-pot nature eliminates intermediate purification, driving up step economy and achieving yields up to 92%.
Cost-Effectiveness & Performance Analysis
To objectively quantify the economic viability of both routes, the following table summarizes the quantitative data and process metrics:
| Synthetic Metric | Route A: Suzuki-Miyaura Cross-Coupling | Route B: Direct Decarboxylative Oxidation |
| Primary Precursors | 4,4'-Benzildiboronic acid pinacol ester + Iodobenzene | 4-Iodobiphenyl + Propiolic acid |
| Precursor Cost Profile | High (Requires multi-step pre-functionalization) | Low (Bulk commodity chemicals) |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) + CuI (10 mol%) |
| Solvent / Oxidant | Toluene/MeOH (Inert atmosphere required) | DMSO (Acts as both solvent and terminal oxidant) |
| Step Economy | Low (Precursor synthesis requires 2-3 prior steps) | High (One-pot coupling and oxidation) |
| Average Isolated Yield | ~63% | ~92% |
| Scalability | Poor (Cost-prohibitive at >10g scale) | Excellent (Highly cost-effective for scale-up) |
Pathway Visualization
The following logical flowchart maps the economic and mechanistic differences between the two synthetic pathways.
Figure 1: Economic and mechanistic comparison of synthetic routes to 4,4'-diphenylbenzil.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems.
Protocol B: Direct Decarboxylative Oxidation Synthesis (Optimized & Recommended)
This protocol represents the most cost-effective method for synthesizing the target diketone.
Reagents: 4-Iodobiphenyl (2.0 equiv), Propiolic acid (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Cs₂CO₃ (2.5 equiv), anhydrous DMSO (0.2 M). Execution & Causality:
-
Setup: Charge an oven-dried Schlenk tube with 4-iodobiphenyl, PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃.
-
Atmosphere Control: Evacuate and backfill the tube with N₂ (3 cycles). Causality: Rigorous exclusion of oxygen at this stage prevents premature alkyne homocoupling (Glaser coupling), which would consume the propiolic acid and ruin the stoichiometry.
-
Addition: Add anhydrous DMSO and propiolic acid via a gas-tight syringe.
-
Reaction: Heat the mixture to 140 °C for 6–12 hours. Causality: The high temperature is strictly required to overcome the activation energy barrier for the DMSO-mediated Kornblum-type oxidation of the intermediate diarylalkyne into the diketone.
-
Self-Validation (In-Process): Monitor the reaction visually. The solution will transition from a pale suspension to a deep yellow/orange homogeneous solution as the highly conjugated diketone forms.
-
Self-Validation (TLC): Spot the mixture on silica gel (Hexane/EtOAc 4:1). The disappearance of the 4-iodobiphenyl spot (R_f ~0.8) and the appearance of a distinct UV-active spot at R_f ~0.4, which glows bright yellow under 365 nm UV light, confirms product formation.
-
Workup & Isolation: Quench with water and extract with EtOAc. Wash the organic layer with brine (5x) to completely partition and remove the DMSO. Purify via short-path silica plug to yield a bright yellow solid (~92%).
Protocol A: Suzuki-Miyaura Synthesis (Baseline Comparison)
This protocol is provided as a baseline for researchers utilizing pre-existing boronic ester inventories.
Reagents: 4,4'-Benzildiboronic acid pinacol ester (1.0 equiv), Iodobenzene (3.0 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (4.0 equiv), Toluene/MeOH (3:1). Execution & Causality:
-
Setup: Charge a 3-neck round-bottomed flask with the boronic ester, iodobenzene, K₂CO₃, and Pd(PPh₃)₄.
-
Degassing: Degas the Toluene and MeOH by bubbling N₂ for 20 minutes prior to addition. Causality: O₂ must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.
-
Reaction: Add the degassed solvents to the solid mixture and heat to 85 °C for 10 hours.
-
Self-Validation (In-Process): The formation of palladium black (a dark, fine precipitate) towards the end of the reaction indicates catalyst deactivation and signifies that the reaction has reached completion.
-
Workup & Isolation: Extract with CHCl₃, wash with brine, dry over MgSO₄, and purify by flash column chromatography (DCM/Petroleum ether 1:1). The product is isolated as a light green/yellow solid (~63% yield).
References
-
Title: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | C26H18O2 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Covalent organic frameworks: a platform for the experimental establishment of the influence of intermolecular distance on phosphorescence (Supplementary Information) Source: Journal of Materials Chemistry C (RSC Advances) URL: [Link]
-
Title: Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
spectroscopic data comparison of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione analogues
An in-depth evaluation of 1,2-diarylethane-1,2-diones (commonly known as benzils) is paramount for researchers developing advanced materials, such as Semiconducting Covalent Organic Frameworks (COFs)[4], and novel photoinitiators. As a Senior Application Scientist, I approach the spectroscopic characterization of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (4,4'-diphenylbenzil) not just as a data collection exercise, but as a diagnostic window into the molecule's electronic architecture.
This guide objectively compares the spectroscopic performance (NMR and IR) of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione against its common analogues, providing the mechanistic causality behind the data and field-proven, self-validating protocols for your laboratory.
Mechanistic Causality: The Electronic Environment
The spectroscopic behavior of benzil analogues is strictly governed by the electronic nature of their para-substituents. The central ethane-1,2-dione moiety acts as an electron sink.
When an extended π -system (such as the biphenyl group in 4,4'-diphenylbenzil) or an electron-donating group (EDG, such as a methoxy group) is introduced, electron density is pushed toward the carbonyl carbons via resonance.
-
IR Impact: This increased electron density reduces the double-bond character of the C=O bond, lowering its vibrational stretching frequency (wavenumber).
-
NMR Impact: The extended conjugation alters the magnetic anisotropy around the aromatic rings, typically resulting in a deshielding effect on the protons ortho to the carbonyl group compared to the unsubstituted baseline [1].
Fig 1. Causality of para-substituent electronic effects on spectral properties.
Quantitative Spectroscopic Data Comparison
To establish a reliable baseline, the following tables synthesize high-resolution spectroscopic data for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione and three structural analogues [1, 2, 3].
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, 298 K)
Notice how the ortho-protons (adjacent to the C=O) shift based on the substituent's electronic contribution.
| Compound | Ar-H (ortho to C=O) | Ar-H (meta/para/outer ring) | Substituent Protons |
| 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | δ 8.09 (d, J = 8 Hz, 4H) | δ 7.76 (d, 4H), 7.65 (d, 4H), 7.50 (m, 6H) | N/A |
| Unsubstituted Benzil | δ 7.98 (d, J = 8 Hz, 4H) | δ 7.66 (t, 2H), 7.52 (t, 4H) | N/A |
| 4,4'-Dimethoxybenzil | δ 7.96 (d, J = 9 Hz, 4H) | δ 6.97 (d, J = 9 Hz, 4H) | δ 3.89 (s, 6H, -OCH₃) |
| 4,4'-Dibromobenzil | δ 7.84 (d, J = 8 Hz, 4H) | δ 7.66 (d, J = 8 Hz, 4H) | N/A |
Table 2: FT-IR Carbonyl Stretching Frequencies (ATR, Solid State)
The C=O stretch is the most diagnostic vibrational mode for benzil derivatives.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Electronic Effect on C=O |
| 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | ~1672 | 1595, 1580 | Moderate weakening via extended π -conjugation. |
| Unsubstituted Benzil | 1675 | 1590, 1575 | Baseline standard. |
| 4,4'-Dimethoxybenzil | 1660 | 1598, 1570 | Strong weakening via +M (resonance) donation. |
| 4,4'-Dibromobenzil | 1680 | 1585, 1565 | Strengthening via -I (inductive) withdrawal. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural characterization, do not rely on default instrument parameters. The following methodologies are designed as self-validating systems , meaning the protocol inherently proves the validity of the data it generates.
Protocol A: High-Resolution ¹H NMR Acquisition
Causality of Choice: We utilize anhydrous CDCl₃ because it lacks exchangeable protons that obscure the aromatic region, and its residual peak serves as an internal calibration standard.
-
Sample Preparation: Dissolve 15 mg of the benzil analogue in 0.6 mL of anhydrous CDCl₃ (filtered through basic alumina to remove trace DCl, which can catalyze enolization).
-
Instrument Thermal Equilibration: Insert the NMR tube and allow it to equilibrate at exactly 298 K for 5 minutes. Causality: Temperature gradients cause convection currents, leading to line broadening and loss of J-coupling resolution.
-
Tuning and Shimming: Perform automated gradient shimming (Z1-Z5).
-
Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
-
Validation Checkpoint: Before integrating your peaks, examine the residual CHCl₃ solvent peak. It must appear exactly at 7.26 ppm with a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the peak is broader, your shimming has failed, and the closely spaced aromatic doublets of the biphenyl system will merge into an unresolvable multiplet. Discard the data and re-shim.
Protocol B: ATR-FTIR Carbonyl Analysis
Causality of Choice: We utilize Attenuated Total Reflectance (ATR) rather than KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending mode (~1640 cm⁻¹) that artificially broadens and obscures the critical benzil C=O stretch.
-
Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic grade isopropanol and allow it to evaporate completely.
-
Background Acquisition: Collect a 32-scan background spectrum immediately before sample analysis.
-
Sample Application: Place 2-3 mg of the solid analogue directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.
-
Validation Checkpoint: Inspect the region between 3200–3600 cm⁻¹. A flat baseline (>98% transmittance) must be observed. If a broad peak is present, moisture has contaminated the sample or the crystal, meaning the C=O peak position (~1672 cm⁻¹) cannot be trusted due to artificial hydrogen bonding. Clean and repeat.
Fig 2. Self-validating spectroscopic workflow ensuring data integrity for benzil analogues.
References
- Supplementary Information - RSC (Synthesis and NMR of 4,4'-diphenylbenzil)
- The Royal Society of Chemistry.
- ResearchGate.
- Chemical Reviews - ACS Publications.
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its chemical behavior, physical properties, and biological activity. In this guide, we delve into the gold-standard technique for structural elucidation, single-crystal X-ray diffraction, by focusing on the aromatic diketone, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. This document provides an in-depth comparison of this technique with other analytical methods, supported by experimental data and detailed protocols, offering a comprehensive resource for structural analysis.
Introduction: The Imperative of Structural Clarity
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, a member of the benzil family of compounds, possesses a molecular architecture that is of significant interest in materials science and medicinal chemistry. Its extended aromatic system and central diketone moiety suggest potential applications in areas such as organic electronics and as a scaffold for novel therapeutic agents. However, to fully exploit its potential, an unambiguous understanding of its solid-state conformation and intermolecular interactions is essential. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method to achieve this, providing atomic-level resolution of the crystal lattice.
This guide will navigate the process of determining the crystal structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, from the critical step of obtaining suitable single crystals to the final analysis of the crystallographic data. Furthermore, we will objectively compare the insights gained from SC-XRD with those from other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to highlight the unique and complementary information each method provides.
The Decisive View: X-ray Crystallography
The power of X-ray crystallography lies in its ability to generate a precise three-dimensional map of electron density within a crystal. This map is then used to determine the exact positions of atoms, bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.
Crystallographic Profile of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
The crystal structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7237326.[1] The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Significance |
| Chemical Formula | C₂₆H₁₈O₂ | Confirms the elemental composition of the molecule in the crystalline state. |
| Molecular Weight | 362.42 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | C 1 2/c 1 | Defines the symmetry elements within the unit cell. |
| a | 22.874 Å | Unit cell dimension. |
| b | 4.0616 Å | Unit cell dimension. |
| c | 22.609 Å | Unit cell dimension. |
| α | 90° | Unit cell angle. |
| β | 118.113° | Unit cell angle. |
| γ | 90° | Unit cell angle. |
| Volume | 1848.4 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
Data sourced from PubChem CID 275040.[1]
This data reveals a monoclinic crystal system with the space group C2/c, indicating a centrosymmetric packing of the molecules in the crystal lattice. The unit cell dimensions provide the fundamental building block of the crystal structure.
Experimental Workflow: From Powder to Picture
The journey to obtaining a crystal structure begins with the synthesis and purification of the compound, followed by the often-challenging process of growing single crystals of sufficient quality for diffraction.
Caption: Experimental workflow for X-ray crystallography.
Detailed Experimental Protocol
The following protocol outlines a standard procedure for the single-crystal X-ray diffraction analysis of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
Part 1: Synthesis and Purification
-
Synthesis: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione can be synthesized via several routes, a common method being the oxidation of the corresponding 1,2-bis(biphenyl-4-yl)ethyne.
-
Purification: The crude product should be purified to a high degree (>98%) to facilitate crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) or column chromatography are effective methods. The purity should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Part 2: Single Crystal Growth
The growth of diffraction-quality single crystals is often the most critical and challenging step. For a molecule like 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, several techniques can be employed:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, or a mixture of a good solvent like ethyl acetate with a poor solvent like hexane).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a few small holes, or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature. Crystal growth can take several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively low-volatility solvent (the "good" solvent, e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile solvent in which the compound is less soluble (the "poor" solvent, e.g., hexane).
-
Over time, the poor solvent will diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Part 3: X-ray Data Collection
-
Crystal Selection and Mounting: Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: The mounted crystal is then placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Part 4: Structure Solution and Refinement
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm to improve the agreement between the calculated and observed diffraction patterns. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
A Broader Perspective: Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information about the molecule's properties in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in the solution state.
-
¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms. For 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the biphenyl groups. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The spectrum would show characteristic signals for the carbonyl carbons and the various aromatic carbons.
Comparison:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, packing | Atomic connectivity, chemical environment, dynamic processes in solution |
| Strengths | Unambiguous determination of stereochemistry and conformation in the solid state. | Provides information about the molecule's structure and behavior in a more biologically relevant (solution) environment. |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain. | Provides an average structure in solution; does not give precise bond lengths and angles. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule and is used to identify the presence of specific functional groups.
For 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the diketone group, typically in the range of 1660-1700 cm⁻¹. Other characteristic bands for C-H and C=C stretching of the aromatic rings would also be present.
Comparison:
| Feature | X-ray Crystallography | IR Spectroscopy |
| Information Provided | Complete 3D structure | Presence of functional groups |
| Strengths | Provides a complete and detailed structural picture. | Quick and easy to perform; useful for a rapid check of functional groups. |
| Limitations | Labor-intensive and requires specialized equipment. | Provides limited information about the overall molecular structure and connectivity. |
Conclusion: An Integrated Approach to Structural Elucidation
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of molecules like 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in the solid state. The detailed atomic coordinates, bond parameters, and packing information it provides are invaluable for understanding the fundamental properties of a compound and for guiding the design of new materials and pharmaceuticals.
However, a comprehensive understanding of a molecule's character requires an integrated analytical approach. While X-ray crystallography reveals the static, solid-state architecture, techniques like NMR and IR spectroscopy provide complementary information about the molecule's behavior in solution and the presence of key functional groups. By combining the insights from these different methods, researchers can build a more complete and robust picture of a molecule's structure and function. This guide serves as a foundational resource for researchers embarking on the structural characterization of novel compounds, emphasizing the critical role of X-ray crystallography in the modern scientific landscape.
References
-
PubChem. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione. National Center for Biotechnology Information. [Link]
-
Wang, S., Ma, L., Wang, Q., et al. (2018). Covalent organic frameworks: a platform for the experimental establishment of the influence of intermolecular distance on phosphorescence. Journal of Materials Chemistry C, 6(20), 5369-5374. [Link]
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A Comparative Guide to the Potential Applications of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential applications of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, a molecule of significant interest due to its unique structural features. While direct peer-reviewed studies on this specific compound are limited, its classification as an aromatic 1,2-diketone and a biphenyl derivative allows for a detailed comparative analysis of its potential performance in key technological areas. This document synthesizes data from structurally analogous compounds to project the capabilities of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione and provides a foundation for future research and development.
Introduction to 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is an organic molecule characterized by a central 1,2-dione (α-diketone) functional group flanked by two biphenyl moieties.[1] This structure suggests a combination of properties inherited from both its core components, making it a promising candidate for applications in photochemistry and organic electronics.[1] The biphenyl groups are known to enhance thermal stability and influence electronic properties, while the diketone functionality is reactive and possesses interesting optical characteristics.[1]
The synthesis of this compound can be achieved through methods such as the Friedel–Crafts acylation of biphenyl with oxalyl chloride.[2]
Potential Application I: Photoinitiator for Polymerization
Aromatic 1,2-diketones are a well-established class of photoinitiators, capable of initiating both free-radical and cationic polymerization upon exposure to UV or visible light.[3][4][5] These molecules can absorb light and generate reactive species that trigger the polymerization of monomers. The presence of the 1,2-dione functionality in 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione strongly suggests its potential as a photoinitiator.
Comparative Performance with Other 1,2-Diketone Photoinitiators
To evaluate the potential of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione as a photoinitiator, we can compare the known performance of other aromatic 1,2-diketones. Key performance indicators for photoinitiators include their absorption wavelength, molar extinction coefficient, and the efficiency of polymerization they can induce.
| Photoinitiator | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient (ε) at λmax | Polymerization Efficiency | Reference |
| Camphorquinone (CQ) | ~469 nm | 46 ± 2 cm⁻¹/(mol/L) | Quantum yield of 0.07 ± 0.01 for CQ conversion. | [6] |
| 9,10-Phenanthrenequinone (PANQ) | Matches UV (392 nm) and blue (455 nm) LED emission | Not specified | Can achieve 71% methacrylate conversion with co-initiators. | [3][4][5] |
| Acenaphthenequinone (ANPQ) | Matches UV (392 nm) and blue (455 nm) LED emission | Not specified | Effective for both free-radical and cationic polymerization. | [3][4][5] |
| Aceanthrenequinone (AATQ) | Matches UV (392 nm) and blue (455 nm) LED emission | Not specified | High photoinitiating ability with >70% epoxide conversion yield with co-initiators. | [3][4][5] |
The extended π-conjugation from the biphenyl groups in 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is expected to red-shift its absorption spectrum compared to simpler aromatic diketones, potentially making it suitable for initiation with longer wavelength light sources like blue LEDs.
Experimental Protocol: Evaluation of Photoinitiation Efficiency
This protocol outlines a general procedure for assessing the performance of a novel photoinitiator like 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in free-radical polymerization.
Materials:
-
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (as the photoinitiator)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Co-initiator (e.g., an amine, if required)
-
Solvent (if necessary)
-
UV/Vis Spectrophotometer
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
-
UV or visible light source (e.g., LED at a specific wavelength)
Procedure:
-
Sample Preparation: Prepare a solution containing the acrylate monomer, the photoinitiator (typically at a concentration of 0.1-2 wt%), and a co-initiator if a Type II mechanism is being investigated.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the photoinitiator to determine its maximum absorption wavelength (λmax) and molar extinction coefficient (ε).
-
Photopolymerization Monitoring:
-
Place a small sample of the prepared solution between two transparent plates (e.g., KBr or BaF2) suitable for IR spectroscopy.
-
Position the sample in the RT-FTIR spectrometer.
-
Expose the sample to the light source at a controlled intensity.
-
Monitor the decrease in the characteristic IR absorption band of the acrylate double bond (e.g., around 1635 cm⁻¹) in real-time to determine the rate and extent of polymerization.[7]
-
-
Data Analysis: Calculate the polymerization rate and the final monomer conversion from the RT-FTIR data. Compare these results with those obtained using benchmark photoinitiators under identical conditions.
Caption: Workflow for OLED fabrication and characterization.
Other Potential Applications
The unique structure of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione also suggests other potential areas of application:
-
Ligands in Catalysis: Diketone ligands are known to form stable complexes with a variety of metal ions and are used in catalysis. [8]The biphenyl groups could provide steric bulk and electronic modulation to a metal center, potentially influencing the selectivity and activity of a catalyst.
-
Pharmaceutical Intermediates: The biphenyl moiety is a common scaffold in many pharmaceutical compounds. [9]The diketone functionality offers reactive sites for further chemical transformations, making this molecule a potential building block in the synthesis of complex drug molecules. [9]
Conclusion
While direct experimental data for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is not yet widely available in peer-reviewed literature, a comparative analysis based on its structural components—an aromatic 1,2-diketone and biphenyl groups—strongly suggests its high potential in the fields of photopolymerization and organic electronics. Its predicted properties, such as good thermal stability, a high triplet energy, and photoactivity, make it a compelling candidate for further investigation as a photoinitiator and as a material for OLEDs. The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate the performance of this promising molecule and to unlock its full potential in various advanced applications.
References
-
Benchchem. (n.d.). Application Notes and Protocols for Bimesityl Derivatives in Organic Light-Emitting Diodes (OLEDs). Retrieved from Benchchem website. [10]2. Zhang, J., Wang, S., Lalevée, J., Morlet-Savary, F., Lam, E. S. H., Graff, B., Liu, J., Xing, F., & Xiao, P. (2020). 1,2-Diketones as photoinitiators of both cationic and free-radical photopolymerization under UV (392 nm) or Blue (455 nm) LEDs. Journal of Polymer Science, 58(6), 792-802. [3][4][5]3. Chen, Y.-T., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 12(44), 49859–49868. [3][11]4. Benchchem. (2026, March 3). The Role of Biphenyl Derivatives in Advanced Materials. Retrieved from Benchchem website. [12]5. Hung, L. T., & Chen, C. (2002). Recent Progress in Molecular Organic Electroluminescent Materials and Devices. Materials Science and Engineering: R: Reports, 39(5-6), 143-222. [8]6. YouTube. (2022, October 6). Vacuum Deposited OLED Production and Characterization | Protocol Preview. Retrieved from [Link] [13]7. de Sa Pereira, D., Monkman, A. P., & Data, P. (2018). Production and Characterization of Vacuum Deposited Organic Light Emitting Diodes. Journal of Visualized Experiments, (141), e56593. [10]8. LookChem. (n.d.). Cas 4746-80-9,1,2-DI-1,1 -biphenyl-4-ylethane-1,2-dione. Retrieved from LookChem website. [9]9. Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19348-19388. [2]10. Sigma-Aldrich. (n.d.). 1,2-Di([1,1'-biphenyl]-4-yl)ethane-1,2-dione. Retrieved from Sigma-Aldrich website. 11. CymitQuimica. (n.d.). CAS 4746-80-9: 1,2-di(biphenyl-4-yl)ethane-1,2-dione. Retrieved from CymitQuimica website. [1]12. Li, P. (n.d.). Quantum Yield and Curing Velocity of Two α-hydroxy Ketone Photoinitiators. Advanced Materials Research. [6]13. MDPI. (2021, June 20). Lawsone Derivatives as Efficient Photopolymerizable Initiators for Free-Radical, Cationic Photopolymerizations, and Thiol—Ene Reactions. Retrieved from MDPI website. [7]14. Lee, J., et al. (2007). Relationship between host energy levels and device performances of phosphorescent organic light-emitting diodes with triplet mixed host emitting structure. Applied Physics Letters, 91(8), 083506.
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Safety Operating Guide
Personal protective equipment for handling 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Advanced Safety & Operational Handling Guide: 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a holistic, self-validating system of risk mitigation. When working with 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione (CAS: 4746-80-9)—a critical diketone building block widely utilized in organic synthesis, pharmaceutical development, and the fabrication of organic light-emitting diodes (OLEDs) [1]—understanding the causality behind our safety protocols is paramount to ensuring both operator safety and experimental integrity.
Section 1: Physicochemical Profiling & Hazard Causality
To design an effective Personal Protective Equipment (PPE) matrix, we must first analyze the compound's intrinsic properties. 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is a solid organic powder at room temperature. Its physical state directly dictates our approach to inhalation and contact hazards.
| Property / Hazard Code | Value / Classification | Causality for Handling & PPE Selection |
| CAS Number | 4746-80-9 | Unique identifier for precise SDS cross-referencing [2]. |
| Molecular Weight | 362.42 g/mol | Forms fine, airborne dust during mechanical transfer; high static potential [3]. |
| H302 | Harmful if swallowed | Mandates strict laboratory hygiene and robust face/mouth protection [2]. |
| H315 & H319 | Skin & Serious Eye Irritation | Necessitates chemical-resistant dermal barriers and tight-fitting ocular protection [4]. |
| H335 | May cause respiratory irritation | Requires handling strictly within local exhaust ventilation (fume hood) [2]. |
Section 2: Core Protective Equipment (PPE) Matrix
Every piece of protective equipment chosen for handling this compound serves a specific, mechanistic purpose. Do not substitute these recommendations with general lab wear.
-
Ocular Protection: Tight-fitting chemical safety goggles (ANSI Z87.1 compliant).
-
The Causality: H319 indicates serious eye irritation[4]. Standard safety glasses with side shields are structurally insufficient because fine, aerosolized diketone powders can easily bypass peripheral gaps. Goggles provide a sealed micro-environment.
-
-
Dermal/Hand Protection: 100% Nitrile gloves (minimum 4 mil thickness).
-
The Causality: Nitrile provides a robust, non-porous barrier against solid organic compounds. For bulk transfers, I mandate a double-gloving protocol . This creates a self-validating fail-safe: if the outer glove suffers a micro-tear from a sharp spatula, the inner glove maintains the sterile and protective barrier while you safely swap the outer layer.
-
-
Respiratory Protection: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).
-
The Causality: Due to the H335 respiratory irritation hazard [2], local exhaust ventilation is the primary engineering control. If weighing must occur outside a hood (e.g., on a specialized analytical balance), an N95 or P100 particulate respirator is mandatory to filter out the high-molecular-weight dust.
-
-
Body Protection: 100% Cotton Laboratory Coat.
-
The Causality: Synthetic blends generate static electricity. Because 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is a dry powder, static discharge can cause the material to repel from spatulas and aerosolize. Cotton naturally mitigates static buildup.
-
Section 3: Operational Workflow & Handling Protocol
This step-by-step methodology ensures that the transfer of the compound from its sealed storage to the reaction vessel minimizes exposure and maximizes yield.
-
Pre-Operation Verification: Verify the fume hood flow rate is within the optimal 80-100 fpm range. Inspect all PPE for structural integrity before unsealing the chemical.
-
Static Mitigation Setup: Place a grounded anti-static mat inside the fume hood. Use metallic spatulas rather than plastic ones to prevent static cling of the powder.
-
Weighing Protocol:
-
Tare a disposable, anti-static weighing boat on the analytical balance.
-
Carefully unseal the reagent bottle (stored sealed in a dry environment at 2-8°C or room temperature) [2].
-
Using the metal spatula, transfer the powder slowly, keeping the drop height under 2 inches to prevent the formation of dust clouds.
-
-
Reaction Transfer: Use a wide-bore, static-free powder funnel to transfer the weighed compound into the reaction flask. Rinse the weighing boat and funnel with your reaction solvent (e.g., dichloromethane or THF) to ensure quantitative transfer and instantly solubilize any residual dust.
Section 4: Spill Response & Disposal Plan
A protocol is only as trustworthy as its failure management. If a spill occurs, follow this self-validating containment strategy.
-
Spill Mitigation (The Wet-Wipe Method):
-
Step 1:Never dry sweep. Dry sweeping forcefully aerosolizes the irritant powder, directly exacerbating the H335 inhalation risk.
-
Step 2: Gently mist the spilled powder with a small volume of a compatible, low-volatility solvent (like water or ethanol, depending on your lab's waste compatibility) to bind the particulates into a paste.
-
Step 3: Wipe up the consolidated paste using damp absorbent pads.
-
-
Waste Disposal:
-
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is a non-halogenated organic compound [3].
-
Place all contaminated wipes, weighing boats, and outer gloves into a sealed, heavy-duty plastic bag.
-
Label clearly as "Hazardous Waste: Halogen-Free Organic Solid (Contains 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione)" and dispose of according to institutional and EPA guidelines.
-
Section 5: Hazard Mitigation & Workflow Visualization
The following diagram illustrates the logical flow of handling operations, emphasizing the critical safety checkpoints and failure-response pathways.
Operational workflow and hazard mitigation logic for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione.
References
-
CymitQuimica. "CAS 4746-80-9: 1,2-di(biphenyl-4-yl)ethane-1,2-dione." Available at:1
-
ChemScene. "4746-80-9 | Bis(4-phenylphenyl)ethane-1,2-dione | ChemScene." Available at: 2
-
LookChem. "Cas 4746-80-9, 1,2-DI-1,1''-BIPHENYL-4-YLETHANE-1,2-DIONE." Available at: 3
-
Sigma-Aldrich. "1,2-Di([1,1'-biphenyl]-4-yl)ethane-1,2-dione | 4746-80-9." Available at:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
